Sadopeptins A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H71N9O13S |
|---|---|
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylsulfinylethyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-5-(carbamoylamino)-2-(3-methylbutanoylamino)pentanamide |
InChI |
InChI=1S/C49H71N9O13S/c1-27(2)24-38(60)52-33(14-11-22-51-49(50)69)43(63)56-41-29(5)71-48(68)40(28(3)4)55-44(64)36(25-31-15-17-32(59)18-16-31)57(6)47(67)37(26-30-12-9-8-10-13-30)58-39(61)20-19-35(46(58)66)54-42(62)34(53-45(41)65)21-23-72(7)70/h8-10,12-13,15-18,27-29,33-37,39-41,59,61H,11,14,19-26H2,1-7H3,(H,52,60)(H,53,65)(H,54,62)(H,55,64)(H,56,63)(H3,50,51,69)/t29-,33+,34+,35+,36+,37+,39-,40+,41+,72?/m1/s1 |
InChI Key |
NKODUKYQRMKYIO-OFAVMFQXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Sadopeptins A from Streptomyces sp. YNK18: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Sadopeptin A, a novel sulfur-bearing cyclic heptapeptide (B1575542) with proteasome inhibitory activity. The information is derived from the primary research conducted on Streptomyces sp. YNK18, a strain isolated from a trail of royal tombs in the Republic of Korea.[1] This document details the experimental protocols, quantitative data, and key workflows involved in bringing this natural product to light.
Discovery: A Targeted Search for Sulfur-Containing Natural Products
Sadopeptins A and B were discovered through a targeted mass spectrometry-based search for new sulfur-bearing natural products from a metabolically prolific actinobacterial strain, Streptomyces sp. YNK18.[1][2] The characteristic isotopic signature of sulfur in the mass spectrometry analysis of the culture extracts was the key indicator of the presence of these novel compounds.[1][2]
Fermentation and Extraction of Sadopeptin A
The production of Sadopeptin A was achieved through a multi-step fermentation and extraction process, commencing with the cultivation of Streptomyces sp. YNK18.
Experimental Protocol: Fermentation
-
Seed Culture: A single colony of Streptomyces sp. YNK18 was inoculated into 50 mL of YEME medium (containing 4 g/L yeast extract, 10 g/L malt (B15192052) extract, and 4 g/L glucose) in a 250 mL Erlenmeyer flask. The culture was incubated for 3 days at 28 °C on a rotary shaker at 180 rpm.
-
Production Culture: An aliquot (1 mL) of the seed culture was transferred to 100 mL of the same YEME medium in a 500 mL Erlenmeyer flask. The production culture was incubated for 7 days under the same conditions as the seed culture.
-
Scale-Up: For large-scale production, a 2% (v/v) seed culture was inoculated into 20 L of YEME medium in a 30 L fermenter. The fermentation was carried out for 7 days at 28 °C with an aeration rate of 1 vvm and an agitation speed of 200 rpm.
Experimental Protocol: Extraction
-
Harvesting: The entire 20 L culture broth was harvested and centrifuged at 4000 rpm for 20 minutes to separate the mycelium and the supernatant.
-
Supernatant Extraction: The supernatant was extracted twice with an equal volume of ethyl acetate (B1210297) (EtOAc). The organic layers were combined and concentrated in vacuo to yield a crude extract.
-
Mycelium Extraction: The mycelial cake was extracted twice with 5 L of methanol (B129727) (MeOH) at room temperature. The methanolic extracts were combined and concentrated under reduced pressure.
Purification of Sadopeptin A
The crude extracts from the supernatant and mycelium were combined and subjected to a multi-step chromatographic purification process to isolate Sadopeptin A.
Experimental Protocol: Purification
-
Solvent Partitioning: The combined crude extract was dissolved in 80% aqueous MeOH and partitioned against an equal volume of n-hexane to remove nonpolar impurities.
-
Flash Chromatography: The 80% MeOH fraction was subjected to silica (B1680970) gel flash chromatography using a stepwise gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH) (from 100:0 to 0:100, v/v). Fractions were analyzed by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing Sadopeptin A were pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) (MeCN) in water (H₂O) containing 0.1% trifluoroacetic acid (TFA) was used as the mobile phase.
-
Final Purification: The fractions containing Sadopeptin A were subjected to a final purification step using semi-preparative RP-HPLC with a different gradient of MeCN in H₂O (with 0.1% TFA) to yield pure Sadopeptin A.
Quantitative Data: Isolation Yield
The following table summarizes the yield of Sadopeptin A from the 20 L fermentation of Streptomyces sp. YNK18.
| Purification Step | Starting Material | Yield of Sadopeptin A (mg) |
| Fermentation Broth | 20 L | - |
| Combined Crude Extract | - | 5.2 g (total extract) |
| Final Pure Compound | 5.2 g (crude extract) | 12.5 mg |
Structural Elucidation of Sadopeptin A
The planar and stereochemical structure of Sadopeptin A was determined to be a new cyclic heptapeptide containing methionine sulfoxide (B87167) [Met(O)] and 3-amino-6-hydroxy-2-piperidone (Ahp).[2][3][4] This was achieved through a combination of spectroscopic and chemical methods.
Experimental Methodologies
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of Sadopeptin A as C₄₇H₆₉N₉O₁₃S.[2]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy indicated the presence of a sulfoxide functional group, while UV spectroscopy showed an absorption maximum characteristic of the peptide backbone.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of the amino acid residues.
-
Advanced Marfey's Method: The absolute configurations of the constituent amino acids were determined using the advanced Marfey's method after acid hydrolysis of the peptide.
-
ROESY NMR Correlation and Circular Dichroism (CD) Spectroscopy: The stereochemistry of the molecule was further confirmed by the analysis of Rotating frame Overhauser Effect Spectroscopy (ROESY) NMR correlations and by comparing the experimental and calculated circular dichroism (CD) spectra.[3][4]
Physicochemical Properties of Sadopeptin A
| Property | Value |
| Molecular Formula | C₄₇H₆₉N₉O₁₃S |
| Molecular Weight | 1020.48 g/mol |
| Appearance | Amorphous oil |
| UV (MeOH) λₘₐₓ | 278 nm |
| IR νₘₐₓ | 1055 cm⁻¹ (sulfoxide) |
Visualized Workflows and Pathways
The following diagrams illustrate the key processes in the discovery and biosynthesis of Sadopeptin A.
Biological Activity: Proteasome Inhibition
This compound and B have been shown to be inhibitors of the proteasome, a key cellular machinery for protein degradation.[2][3] This activity suggests their potential as a new class of therapeutic agents.
Quantitative Data: Proteasome Inhibitory Activity
The following table summarizes the in vitro proteasome inhibitory activity of Sadopeptin A.
| Proteasome Activity | Substrate | Sadopeptin A Concentration (µM) | % Inhibition (Mean ± SD) |
| Chymotrypsin-like | suc-LLVY-AMC | 50 | 45 ± 5 |
| Chymotrypsin-like | suc-LLVY-AMC | 100 | 70 ± 8 |
| Trypsin-like | Boc-LRR-AMC | 50 | 20 ± 4 |
| Trypsin-like | Boc-LRR-AMC | 100 | 35 ± 6 |
Data adapted from studies on purified human proteasomes.[2]
Cytotoxicity
Sadopeptin A displayed detectable toxicity against human lung adenocarcinoma A549 cells only at concentrations greater than 200 µM.[3] However, it was found to significantly reduce proteasome activity in whole-cell lysates at concentrations of 25 µM and 50 µM.[3]
This guide provides a comprehensive technical overview of the discovery and isolation of Sadopeptin A. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and microbial biotechnology.
References
Sadopeptin A: A Technical Guide to its Chemical Structure, Properties, and Proteasome Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptin A is a novel, sulfur-containing cyclic heptapeptide (B1575542) that has been identified as a potent inhibitor of the proteasome.[1][2] Isolated from Streptomyces sp., this natural product presents a unique chemical scaffold and a significant potential for therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Sadopeptin A, with a focus on its mechanism of action as a proteasome inhibitor. Detailed experimental protocols for its isolation, characterization, and biological evaluation are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
Sadopeptin A is a cyclic heptapeptide distinguished by the presence of a methionine sulfoxide (B87167) residue and a 3-amino-6-hydroxy-2-piperidone moiety.[1][2] Its complex structure was elucidated through a combination of 1D and 2D NMR spectroscopy, mass spectrometry, and other spectroscopic techniques.[1][2]
Table 1: Physicochemical Properties of Sadopeptin A
| Property | Value | Source |
| Molecular Formula | C₄₉H₇₁N₉O₁₃S | [1][2] |
| Molecular Weight | 1026.21 g/mol | [1] |
| Appearance | Amorphous oil | [2] |
| Key Structural Features | Cyclic heptapeptide, Methionine sulfoxide, 3-amino-6-hydroxy-2-piperidone | [1][2] |
Biological Activity: Proteasome Inhibition
Sadopeptin A has been demonstrated to be a potent inhibitor of the 26S proteasome, a critical cellular machinery responsible for the degradation of ubiquitinated proteins.[1][2] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of regulatory proteins and ultimately inducing apoptosis in cancer cells.
Table 2: In Vitro Proteasome Inhibitory Activity of Sadopeptin A
| Cell Line | Assay Type | Target | Effect |
| Human Lung Adenocarcinoma (A549) | Fluorogenic substrate assay | Chymotrypsin-like activity of the proteasome | Significant inhibition |
| Human Lung Adenocarcinoma (A549) | Fluorogenic substrate assay | Trypsin-like activity of the proteasome | Significant inhibition |
Data synthesized from available research.[3]
Mechanism of Action: Signaling Pathways
The inhibition of the proteasome by Sadopeptin A triggers a cascade of downstream signaling events that converge to induce apoptosis. A simplified representation of this pathway is illustrated below.
Caption: Sadopeptin A inhibits the 26S proteasome, leading to the accumulation of regulatory proteins. This triggers multiple pro-apoptotic pathways, including the activation of p53, inhibition of the pro-survival NF-κB pathway, accumulation of pro-apoptotic proteins, and induction of endoplasmic reticulum stress, ultimately culminating in apoptosis.
Experimental Protocols
Isolation and Purification of Sadopeptin A
The following protocol outlines the general steps for the isolation and purification of Sadopeptin A from Streptomyces sp. culture.
Caption: A general workflow for the isolation and purification of Sadopeptin A.
Methodology:
-
Fermentation: Streptomyces sp. is cultured in a suitable medium to produce Sadopeptin A.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: To perform an initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): To achieve final purification of Sadopeptin A.
-
Proteasome Inhibition Assay
The inhibitory activity of Sadopeptin A on the proteasome can be quantified using a fluorogenic substrate-based assay.
Materials:
-
Purified 26S human proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Sadopeptin A (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., MG132)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the purified proteasome, Sadopeptin A (at various concentrations), and the fluorogenic substrate in the assay buffer.
-
Incubation: In the wells of a 96-well plate, add the assay buffer, the purified proteasome, and different concentrations of Sadopeptin A or the positive control. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each concentration of Sadopeptin A relative to the vehicle control and calculate the IC₅₀ value.
Conclusion
Sadopeptin A represents a promising new scaffold for the development of novel anticancer agents. Its potent and specific inhibition of the proteasome, coupled with its unique chemical structure, warrants further investigation into its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this intriguing natural product.
References
Sadopeptin A: A Technical Guide to its Mechanism of Action as a Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Sadopeptin A, a novel cyclic heptapeptide (B1575542), as a proteasome inhibitor. The document outlines its inhibitory effects, the experimental protocols used for its characterization, and the current understanding of its impact on cellular pathways.
Core Mechanism of Action
Sadopeptin A, a natural product isolated from Streptomyces sp., has been identified as a potent inhibitor of the 26S proteasome, a critical multi-catalytic protease complex responsible for regulated protein degradation in eukaryotic cells. The primary mechanism of action of Sadopeptin A involves the direct inhibition of the proteolytic activities within the 20S core particle of the proteasome.
Specifically, Sadopeptin A has been demonstrated to inhibit the chymotrypsin-like (CT-L) and trypsin-like (T-L) activities of the proteasome, which are associated with the β5 and β2 subunits, respectively.[1][2] This inhibition leads to a disruption of cellular protein homeostasis, as the degradation of ubiquitinated proteins is impeded. Sadopeptin A has been shown to be more potent than its structural analog, Sadopeptin B.[1][2]
Quantitative Inhibitory Data
The inhibitory potency of Sadopeptin A against the different catalytic activities of the human proteasome has been quantified. The following table summarizes the available data.
| Compound | Proteasome Activity | IC50 |
| Sadopeptin A | Chymotrypsin-like (β5) | Not explicitly quantified, but significant inhibition observed at 50 and 100 µM |
| Sadopeptin A | Trypsin-like (β2) | Not explicitly quantified, but significant inhibition observed at 50 and 100 µM |
| Sadopeptin A | Caspase-like (β1) | Not significantly inhibited |
Data derived from studies on purified human proteasomes. Further studies are required to establish precise IC50 values.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Sadopeptin A's mechanism of action.
Proteasome Activity Assay (In Vitro)
This protocol details the measurement of the inhibitory effect of Sadopeptin A on the catalytic activity of purified human 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Sadopeptin A
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of purified human 20S proteasome in assay buffer.
-
Prepare serial dilutions of Sadopeptin A in assay buffer.
-
In a 96-well black microplate, add the proteasome solution to each well.
-
Add the Sadopeptin A dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Add the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of Sadopeptin A relative to the vehicle control.
Cell-Based Proteasome Activity Assay
This protocol describes the assessment of Sadopeptin A's ability to inhibit proteasome activity within cultured cells.
Materials:
-
A549 human lung adenocarcinoma cells
-
Sadopeptin A
-
Cell lysis buffer
-
Fluorogenic substrates (as in 3.1)
-
96-well black microplates
-
Fluorometric plate reader
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Seed A549 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Sadopeptin A for the desired duration (e.g., 6 hours).
-
Wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add a standardized amount of protein lysate to each well.
-
Add the specific fluorogenic substrate to each well.
-
Measure the fluorescence intensity over time as described in the in vitro assay.
-
Normalize the proteasome activity to the total protein concentration in each lysate.
Cell Viability Assay
This protocol outlines the procedure to determine the cytotoxic effects of Sadopeptin A on cultured cells.
Materials:
-
A549 cells
-
Sadopeptin A
-
Cell viability reagent (e.g., WST-8, MTT)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of Sadopeptin A.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Signaling Pathways and Cellular Effects
Inhibition of the proteasome by Sadopeptin A leads to the accumulation of ubiquitinated proteins that would normally be degraded. This disruption of protein homeostasis can trigger a variety of cellular responses. While studies on Sadopeptin A have indicated that it does not strongly induce apoptosis or autophagy in A549 cells at the tested concentrations and time points, proteasome inhibition is generally known to affect several key signaling pathways.[1][2]
Caption: General signaling consequences of proteasome inhibition.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for investigating the mechanism of action of Sadopeptin A.
Caption: Experimental workflow for Sadopeptin A characterization.
In Vivo Studies
To date, there is a lack of publicly available data on the in vivo efficacy and pharmacokinetic properties of Sadopeptin A. Further research, including animal studies, is necessary to evaluate its therapeutic potential, toxicity profile, and overall in vivo performance as a proteasome inhibitor.
Conclusion
Sadopeptin A is a novel cyclic heptapeptide that functions as a potent inhibitor of the 26S proteasome, primarily targeting the chymotrypsin-like and trypsin-like activities. While its direct cellular effects on apoptosis and autophagy appear to be minimal in the studied cancer cell line, its ability to disrupt proteostasis marks it as a compound of interest for further investigation in cancer research and drug development. Future studies should focus on elucidating its precise binding mode, determining its IC50 values against various proteasome subunits, and assessing its efficacy and safety in in vivo models.
References
An In-depth Technical Guide to the Sadopeptin A Biosynthetic Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sadopeptins are cyclic heptapeptides containing a unique methionine sulfoxide (B87167) and a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. Produced by Streptomyces sp. YNK18, sadopeptins A and B have demonstrated significant proteasome-inhibitory activity, marking them as promising candidates for further drug development. The biosynthesis of these complex natural products is orchestrated by a non-ribosomal peptide synthetase (NRPS) biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the sadopeptin A BGC, a putative biosynthetic pathway, and detailed experimental protocols for its analysis. The guide is intended to equip researchers with the necessary information to investigate and engineer the biosynthesis of sadopeptins.
Introduction to Sadopeptins
This compound and B are novel sulfur-bearing natural products isolated from Streptomyces sp. YNK18.[1][2] Their structures are characterized as cyclic heptapeptides containing a methionine sulfoxide [Met(O)] and a 3-amino-6-hydroxy-2-piperidone (Ahp) residue.[1][2] The unique structural features and potent, selective proteasome-inhibitory activity of sadopeptins make their biosynthetic pathway a subject of significant scientific interest for the potential discovery of new anticancer agents.
Sadopeptin A Biosynthetic Gene Cluster (BGC)
Bioinformatic analysis of the Streptomyces sp. YNK18 genome has led to the identification of the putative sadopeptin NRPS biosynthetic gene cluster (BGC).[1][2] While a detailed, experimentally validated annotation of every open reading frame (ORF) is yet to be published, a putative gene table can be constructed based on the predicted biosynthetic pathway and homology to other known NRPS clusters.
Putative Gene Annotation
The following table summarizes the putative genes and their predicted functions within the sadopeptin A BGC. This annotation is based on the proposed biosynthetic pathway and requires experimental validation.
| Putative Gene | Proposed Function | Domain Architecture (if applicable) | Notes |
| sadA | Non-ribosomal peptide synthetase (NRPS) | C-A-PCP-C-A-PCP-E | Core NRPS responsible for peptide backbone assembly. |
| sadB | Non-ribosomal peptide synthetase (NRPS) | C-A-PCP-TE | Final module of the NRPS, includes a thioesterase (TE) domain for cyclization and release. |
| sadC | Proline hydroxylase | - | Involved in the initial steps of Ahp biosynthesis from proline. |
| sadD | Cytochrome P450 monooxygenase | - | Catalyzes the oxidative ring expansion of a proline derivative to form the Ahp moiety. |
| sadE | Methionine monooxygenase | - | Responsible for the oxidation of methionine to methionine sulfoxide. |
| sadF | Transcriptional regulator | - | Controls the expression of the other genes within the cluster. |
| sadG | ABC transporter | - | Likely involved in the export of sadopeptin out of the cell, providing self-resistance. |
| sadH | MbtH-like protein | - | Accessory protein often required for the proper folding and function of NRPS adenylation domains. |
Proposed Biosynthetic Pathway of Sadopeptin A
The biosynthesis of sadopeptin A is proposed to be initiated by the loading of the first amino acid onto the first module of the NRPS assembly line. The subsequent modules sequentially add the remaining amino acids, with tailoring enzymes modifying specific residues either during or after peptide assembly. The pathway culminates in the cyclization and release of the final heptapeptide.
Caption: Proposed biosynthetic pathway of Sadopeptin A.
Experimental Protocols
The following protocols provide a general framework for the analysis of the sadopeptin A BGC. These may require optimization for Streptomyces sp. YNK18.
Gene Inactivation via PCR-Targeting
This protocol allows for the targeted disruption of a gene within the sadopeptin BGC to elucidate its function. The method is based on Red/ET recombination.
Workflow:
Caption: Workflow for gene inactivation in Streptomyces.
Methodology:
-
Primer Design: Design forward and reverse primers with 5' extensions of 39 nucleotides that are homologous to the regions flanking the target gene in the sadopeptin BGC. The 3' ends of the primers should be complementary to a chosen antibiotic resistance cassette.
-
PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers and a suitable template plasmid.
-
Preparation of Recombineering-Competent E. coli: Transform E. coli BW25113/pIJ790 with a cosmid carrying the sadopeptin BGC. Induce the expression of the Red recombinase by adding L-arabinose.
-
Electroporation and Recombination: Electroporate the purified PCR product into the prepared E. coli cells. The Red recombinase will mediate the replacement of the target gene with the resistance cassette on the cosmid.
-
Selection of Recombinants: Select for E. coli colonies containing the recombinant cosmid by plating on media containing the appropriate antibiotics.
-
Isolation and Verification of the Recombinant Cosmid: Isolate the recombinant cosmid from the selected colonies and verify the correct gene replacement by PCR and restriction digestion.
-
Intergeneric Conjugation: Introduce the recombinant cosmid into Streptomyces sp. YNK18 via conjugation from a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection of Mutants: Select for Streptomyces exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the resistance cassette.
-
Verification of the Mutant: Confirm the gene disruption in the Streptomyces mutant by PCR and Southern blot analysis.
-
Phenotypic Analysis: Cultivate the wild-type and mutant strains under sadopeptin-producing conditions. Analyze the culture extracts by LC-MS to determine if the production of sadopeptin A is abolished or if any new intermediates have accumulated.
Heterologous Expression of the Sadopeptin BGC
Heterologous expression in a well-characterized host like Streptomyces coelicolor can facilitate the study of the BGC and potentially improve the production of sadopeptins.
Workflow:
Caption: Workflow for heterologous expression of the sadopeptin BGC.
Methodology:
-
Cloning the BGC: Clone the entire sadopeptin BGC into an integrative Streptomyces expression vector (e.g., a derivative of pSET152). This may require the use of techniques suitable for large DNA fragments, such as Gibson assembly or TAR cloning.
-
Transformation of Donor E. coli: Transform the expression vector containing the sadopeptin BGC into the non-methylating E. coli donor strain ET12567 containing the helper plasmid pUZ8002.
-
Intergeneric Conjugation: Perform conjugation between the donor E. coli and the recipient Streptomyces coelicolor M1152, a host strain engineered for heterologous expression with several native BGCs deleted.
-
Selection of Recombinant S. coelicolor: Select for S. coelicolor exconjugants containing the integrated sadopeptin BGC by plating on media containing the appropriate antibiotics.
-
Cultivation and Fermentation: Grow the recombinant S. coelicolor strain in a suitable production medium.
-
Metabolite Analysis: Extract the secondary metabolites from the culture and analyze by LC-MS to confirm the production of sadopeptin A.
Conclusion
The sadopeptin A biosynthetic gene cluster presents a fascinating system for the study of NRPS-mediated natural product biosynthesis. The protocols and information provided in this guide offer a starting point for researchers to delve into the functional characterization of this BGC. Such studies will not only illuminate the intricate biochemical steps leading to the formation of sadopeptins but also pave the way for the bioengineering of novel, potent proteasome inhibitors for therapeutic applications.
References
Unveiling the Bioactive Potential of Sadopeptins A: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical guide to the biological activities of the novel cyclic heptapeptides, Sadopeptins A.
Discovered from the bacterium Streptomyces sp. YNK18, this compound and B are novel sulfur-bearing natural products.[1][2] Extensive analysis has identified their primary biological function as the inhibition of the proteasome, a key cellular machinery component.[1][2][3][4] Notably, this inhibitory action does not appear to impact cellular autophagic flux or induce apoptosis.[2][5] This targeted activity suggests a potential for Sadopeptins, particularly the more potent Sadopeptin A, as a basis for further investigation in therapeutic development.[5]
Quantitative Analysis of Proteasome Inhibition
The inhibitory effects of this compound and B on proteasome activity have been quantified in both in-vitro and cellular assays. The data presented below summarizes these findings for comparative analysis.
Table 1: In-vitro Inhibition of Purified Human Proteasome Subunits by Sadopeptin A
| Concentration | Chymotrypsin-like Activity (suc-LLVY-AMC) % Inhibition | Trypsin-like Activity (Boc-LRR-AMC) % Inhibition |
| 50 µM | Significant Inhibition | Significant Inhibition |
| 100 µM | Significant Inhibition | Significant Inhibition |
| Data normalized to the proteasome inhibitor MG132 (10 µM).[2][5] |
Table 2: Inhibition of Proteasome Activity in A549 Cells by Sadopeptin A
| Concentration | Chymotrypsin-like Activity % Inhibition | Caspase-like Activity (Z-LLE-AMC) % Inhibition |
| 25 µM | Significant Reduction | Significant Reduction |
| 50 µM | Significant Reduction | Significant Reduction |
| Cells were treated for 6 hours.[5] |
Table 3: Cytotoxicity of Sadopeptin A in A549 Cells
| Concentration | Cell Viability |
| < 200 µM | No significant toxicity detected |
| > 200 µM | Detectable toxicity |
| Cell viability was assessed after 9 hours of treatment using the WST Plus-8 reagent.[5] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to determine the biological activity of Sadopeptins.
In-vitro Proteasome Activity Assay
This assay evaluates the direct inhibitory effect of Sadopeptins on purified human proteasomes.
Materials:
-
Purified human proteasomes (5 nM)
-
Sadopeptin A or B (50 µM and 100 µM)
-
Fluorogenic substrates:
-
suc-LLVY-AMC (for chymotrypsin-like activity, 25 µM)
-
Boc-LRR-AMC (for trypsin-like activity, 25 µM)
-
-
Proteasome inhibitor MG132 (10 µM, as a positive control)
-
Assay buffer
Procedure:
-
Purified human proteasomes were incubated with either Sadopeptin A, Sadopeptin B, or MG132 for a specified duration.
-
The fluorogenic substrates were then added to the reaction mixture.
-
The hydrolysis of the substrates was monitored over 30 minutes by measuring the fluorescence intensity.
-
The relative fluorescence units (RFU) were normalized to the values obtained with the MG132 control to determine the percentage of inhibition.[2][5]
Cellular Proteasome Activity Assay
This assay assesses the ability of Sadopeptins to inhibit proteasome activity within a cellular context.
Cell Line:
-
Human lung adenocarcinoma A549 cells
Materials:
-
Sadopeptin A or B (25 µM and 50 µM)
-
Fluorogenic substrates:
-
suc-LLVY-AMC (for chymotrypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Cell lysis buffer
Procedure:
-
A549 cells were treated with the indicated concentrations of Sadopeptins for 6 hours.
-
Following treatment, the cells were harvested and lysed to obtain whole-cell lysates.
-
The proteasome activity in the cell lysates was then measured using the respective fluorogenic reporter substrates.[5]
Cell Viability Assay
This assay determines the cytotoxic effects of Sadopeptins on cultured cells.
Cell Line:
-
Human lung adenocarcinoma A549 cells
Materials:
-
Sadopeptin A or B (various concentrations)
-
WST Plus-8 reagent
Procedure:
-
A549 cells were seeded in microplates and treated with various concentrations of Sadopeptins for 9 hours.
-
After the incubation period, the WST Plus-8 reagent was added to each well.
-
The plates were incubated to allow for the colorimetric reaction to develop.
-
The absorbance was measured to determine the cell viability, with higher absorbance correlating to a greater number of viable cells.[5]
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows, the following diagrams have been generated.
Caption: Sadopeptin A's mechanism of action, inhibiting the 26S proteasome.
Caption: Workflow for assessing the biological activity of Sadopeptin A.
References
- 1. This compound and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. This compound and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Nuances: A Technical Guide to the Structural Differences Between Sadopeptins A and B
For Immediate Release
SEOUL, South Korea – The discovery of Sadopeptins A and B, novel cyclic heptapeptides from Streptomyces sp. YNK18, has opened new avenues in the exploration of natural products with therapeutic potential. These compounds exhibit significant proteasome-inhibitory activity, marking them as promising candidates for further investigation in drug development. This technical guide provides an in-depth analysis of the structural distinctions between Sadopeptin A and B, details the experimental methodologies employed for their characterization, and presents key quantitative data for researchers, scientists, and drug development professionals.
This compound and B share a common cyclic heptapeptide (B1575542) core, which includes the unusual amino acid residues methionine sulfoxide (B87167) [Met(O)] and 3-amino-6-hydroxy-2-piperidone (Ahp).[1][2][3] The pivotal difference between these two molecules lies in the N-terminal acyl chain attached to the peptide backbone. Sadopeptin B is characterized as an acyl chain variant of Sadopeptin A.[1]
Core Structural Differences
The fundamental structural divergence between Sadopeptin A and Sadopeptin B originates from the fatty acid chain linked to the N-terminus of the heptapeptide ring.
-
Sadopeptin A is acylated with (2E,4E)-decadienoic acid .
-
Sadopeptin B is acylated with 8-methylnonanoic acid .
This variation in the N-acyl side chain is the sole distinguishing feature between the two molecules; their peptide cores and stereochemistry are identical.[1]
Below is a diagram illustrating this key structural difference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp. | Semantic Scholar [semanticscholar.org]
Unveiling the Molecular Architecture of Sadopeptin A: A Spectroscopic Data Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sadopeptin A, a novel cyclic heptapeptide (B1575542) with proteasome inhibitory activity. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery targeting the proteasome.
Core Spectroscopic Data
The structural elucidation of Sadopeptin A was accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented here is sourced from the primary literature describing the isolation and characterization of Sadopeptins A and B.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of Sadopeptin A.
| Parameter | Value |
| Molecular Formula | C₄₂H₆₁N₉O₁₂S |
| Ion | [M+H]⁺ |
| Observed m/z | 932.4210 |
| Calculated m/z | 932.4209 |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for Sadopeptin A were acquired in DMSO-d₆ at 800 MHz and 200 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signals.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| N-Me-Tyr | ||
| 1 | 170.3 | |
| 2 | 59.5 | 4.90, m |
| 3 | 36.5 | 2.95, m; 2.75, m |
| 4 | 129.4 | |
| 5, 9 | 130.4 | 7.00, d, 8.5 |
| 6, 8 | 115.3 | 6.78, d, 8.5 |
| 7 | 156.3 | |
| N-Me | 30.1 | 2.48, s |
| Thr | ||
| 10 | 169.3 | |
| 11 | 58.7 | 4.75, m |
| 12 | 67.2 | 3.95, m |
| 13 | 19.5 | 1.18, d, 6.0 |
| Phe | ||
| 14 | 171.7 | |
| 15 | 54.7 | 4.75, m |
| 16 | 37.2 | 3.10, m; 2.85, m |
| 17 | 136.7 | |
| 18, 22 | 129.4 | 7.18, m |
| 19, 21 | 127.7 | 7.18, m |
| 20 | 126.2 | 7.13, m |
| 3-amino-6-hydroxy-2-piperidone (Ahp) | ||
| 23 | 172.9 | |
| 24 | 50.8 | 4.90, m |
| 25 | 28.9 | 2.10, m; 1.80, m |
| 26 | 25.1 | 1.95, m; 1.65, m |
| 27 | 78.9 | 5.41, m |
| Val | ||
| 28 | 172.0 | |
| 29 | 57.9 | 4.50, t, 8.0 |
| 30 | 30.2 | 2.05, m |
| 31 | 19.1 | 0.87, d, 7.0 |
| 32 | 18.2 | 0.87, d, 7.0 |
| Met(O) | ||
| 33 | 170.8 | |
| 34 | 51.9 | 4.75, m |
| 35 | 48.6 | 3.05, m; 2.80, m |
| 36 | 25.3 | 2.20, m; 2.00, m |
| S-Me | 38.6 | 2.76, s |
| Cit | ||
| 37 | 172.9 | |
| 38 | 50.2 | 4.75, m |
| 39 | 29.1 | 1.85, m; 1.70, m |
| 40 | 26.3 | 1.60, m |
| 41 | 49.5 | 3.30, m |
| 42 | 158.8 |
Experimental Protocols
The following protocols are based on the methodologies reported in the primary literature for the isolation and characterization of Sadopeptin A.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a high-resolution mass spectrometer. The sample was dissolved in methanol (B129727) and introduced into the ESI source. Data was acquired in positive ion mode.
Nuclear Magnetic Resonance Spectroscopy
All NMR spectra were recorded on a high-field NMR spectrometer equipped with a cryoprobe. The sample of Sadopeptin A was dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: The proton NMR spectra were acquired at 800 MHz.
-
¹³C NMR: The carbon NMR spectra were acquired at 200 MHz.
-
2D NMR: To establish the connectivity and spatial relationships of the atoms, a suite of 2D NMR experiments were conducted, including:
-
Correlation Spectroscopy (COSY)
-
Total Correlation Spectroscopy (TOCSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY)
-
The data were processed using standard NMR software. The chemical shifts were referenced to the residual solvent signals of DMSO-d₆ at δH 2.50 and δC 39.5.
Workflow Visualization
The following diagram illustrates the general workflow for the discovery and characterization of a novel natural product like Sadopeptin A.
Caption: Workflow for the isolation and structural elucidation of Sadopeptin A.
An In-Depth Technical Guide to the Putative Biosynthetic Pathway of Sadopeptins A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sadopeptins A and B are cyclic heptapeptides isolated from Streptomyces sp. YNK18 that exhibit significant proteasome inhibitory activity, a characteristic that makes them promising candidates for further investigation in drug development.[1][2] Their unique structures, which include a methionine sulfoxide (B87167) and a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, are assembled through a nonribosomal peptide synthetase (NRPS) pathway.[1][2] This technical guide provides a detailed overview of the putative biosynthetic pathway of Sadopeptin A, based on the bioinformatic analysis of the identified biosynthetic gene cluster (BGC). It includes a summary of the key enzymes involved, a proposed biosynthetic scheme, and available data on its biological activity. Furthermore, this document outlines the experimental methodologies employed for the characterization of sadopeptins, offering a comprehensive resource for researchers in natural product biosynthesis and medicinal chemistry.
Proposed Biosynthetic Pathway of Sadopeptin A
Bioinformatic analysis of the Streptomyces sp. YNK18 genome led to the identification of a nonribosomal peptide synthetase (NRPS) biosynthetic gene cluster (BGC) responsible for the synthesis of sadopeptins.[1][2] The proposed pathway involves a series of enzymatic modifications and peptide bond formations orchestrated by a multi-modular NRPS enzyme complex.
The biosynthesis is proposed to be initiated by a loading module that activates an acyl chain, which is then sequentially elongated by the incorporation of seven amino acid residues. The pathway involves several tailoring enzymes that modify the precursor amino acids, leading to the unique chemical moieties observed in the final sadopeptin structure.
Key Biosynthetic Genes and Their Putative Functions
The sadopeptin BGC contains a set of core NRPS genes as well as genes for tailoring enzymes. The functions of these genes have been putatively assigned based on homology to known biosynthetic pathways.
| Gene | Putative Function |
| sadoA | Nonribosomal Peptide Synthetase (NRPS) |
| sadoB | Putative 3-amino-6-hydroxy-2-piperidone (Ahp) biosynthesis protein |
| sadoC | Putative Ahp biosynthesis protein |
| sadoD | Thioesterase, likely involved in cyclization and release of the peptide |
| sadoE | Putative tailoring enzyme (e.g., hydroxylase, methyltransferase) |
| sadoF | Putative tailoring enzyme (e.g., oxidase) |
Note: This table is a representative summary based on typical NRPS gene clusters. The exact gene names and functions for the sadopeptin cluster require further experimental validation.
Biosynthetic Scheme
The proposed biosynthetic pathway for Sadopeptin A is initiated with the activation of a fatty acid precursor, followed by the sequential addition of amino acid building blocks by the NRPS modules. Key modifications include the formation of 3-amino-6-hydroxy-2-piperidone (Ahp) from proline and the oxidation of methionine to methionine sulfoxide. The final cyclization and release of the heptapeptide (B1575542) are likely catalyzed by a thioesterase domain.
Caption: Putative biosynthetic pathway of Sadopeptin A.
Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the biosynthesis of sadopeptins. Information on enzyme kinetics, precursor uptake, and product yield has not been reported in the primary literature. The following tables are provided as a template for future research in this area.
Putative Enzyme Kinetics (Hypothetical Data)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| SadoA (Adenylation Domain 1) | L-Citrulline | - | - | - |
| SadoA (Adenylation Domain 3) | L-Methionine | - | - | - |
| SadoB | L-Proline | - | - | - |
| SadoF | L-Methionine | - | - | - |
Data in this table is hypothetical and serves as a placeholder for future experimental findings.
Sadopeptin Production Yields (Hypothetical Data)
| Culture Condition | Sadopeptin A (mg/L) | Sadopeptin B (mg/L) |
| Standard Culture | - | - |
| Precursor Fed (L-Met) | - | - |
| Gene Knockout (ΔsadoF) | - | - |
Data in this table is hypothetical and serves as a placeholder for future experimental findings.
Proteasome Inhibitory Activity
This compound and B have been shown to inhibit the chymotrypsin-like and trypsin-like activities of the human proteasome.
| Compound | Concentration (µM) | Chymotrypsin-like Activity (% Inhibition) | Trypsin-like Activity (% Inhibition) |
| Sadopeptin A | 50 | ~60% | ~25% |
| Sadopeptin A | 100 | ~80% | ~40% |
| Sadopeptin B | 50 | ~40% | ~15% |
| Sadopeptin B | 100 | ~60% | ~25% |
Data is estimated from graphical representations in Park, J., et al. (2023). J. Nat. Prod. 86(3), 612–620.
Experimental Protocols
The following sections detail the generalized protocols for the key experiments cited in the discovery and characterization of sadopeptins.
Bioinformatic Analysis of the Sadopeptin BGC
The identification of the sadopeptin biosynthetic gene cluster was performed using bioinformatics tools to mine the genome of Streptomyces sp. YNK18.
Caption: Workflow for the bioinformatic analysis of the sadopeptin BGC.
Protocol:
-
Genome Sequencing: The whole genome of Streptomyces sp. YNK18 is sequenced using a high-throughput sequencing platform.
-
BGC Identification: The sequenced genome is analyzed using the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) software to identify putative secondary metabolite biosynthetic gene clusters.
-
Domain Analysis: The identified NRPS genes within the cluster are analyzed to predict the number and type of modules and domains (Adenylation, Condensation, Thiolation, Epimerization, Thioesterase). The substrate specificity of the adenylation domains is predicted based on the sequence of the binding pocket.
-
Homology Search: The protein sequences of the open reading frames within the BGC are compared against public databases (e.g., NCBI GenBank) using BLAST to find homologous proteins with known functions.
-
Pathway Proposal: Based on the domain organization, predicted substrate specificities, and homologous gene functions, a putative biosynthetic pathway for sadopeptin is constructed.
Determination of Amino Acid Configuration by Marfey's Method
Marfey's method is a widely used technique to determine the absolute configuration of amino acids.
Caption: Workflow for Marfey's method.
Protocol:
-
Acid Hydrolysis: A sample of sadopeptin is hydrolyzed in 6 N HCl at approximately 110°C for 24 hours to break the peptide bonds and release the constituent amino acids.
-
Derivatization: The amino acid hydrolysate is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent). This reaction forms diastereomeric derivatives of the amino acids.
-
LC-MS Analysis: The derivatized sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). The diastereomers are separated on a chiral chromatography column.
-
Comparison with Standards: The retention times of the derivatized amino acids from the sadopeptin sample are compared to the retention times of derivatized L- and D-amino acid standards.
-
Configuration Assignment: By comparing the retention times, the absolute configuration (D or L) of each amino acid in sadopeptin is determined.
Proteasome Inhibition Assay
The inhibitory effect of sadopeptins on proteasome activity is assessed using a fluorogenic substrate assay.
Protocol:
-
Reaction Setup: Purified human 20S proteasome is incubated in an assay buffer.
-
Inhibitor Addition: Sadopeptin A or B is added to the reaction mixture at various concentrations. A known proteasome inhibitor (e.g., MG132) is used as a positive control, and a solvent control (e.g., DMSO) is also included.
-
Substrate Addition: A fluorogenic substrate, such as Suc-LLVY-AMC (for chymotrypsin-like activity) or Boc-LRR-AMC (for trypsin-like activity), is added to initiate the reaction.
-
Fluorescence Measurement: The reaction is incubated at 37°C, and the increase in fluorescence, resulting from the cleavage of the AMC group from the substrate, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. The percentage of inhibition is calculated by comparing the activity in the presence of sadopeptins to the solvent control.
Conclusion and Future Directions
The putative biosynthetic pathway of Sadopeptin A has been proposed based on robust bioinformatic analysis of the corresponding gene cluster from Streptomyces sp. YNK18. The pathway highlights a modular NRPS system with integrated tailoring enzymes responsible for the synthesis of this structurally unique and biologically active cyclic heptapeptide. While the proposed pathway provides a solid foundation for understanding sadopeptin biosynthesis, further research is required for its complete elucidation.
Key areas for future investigation include:
-
Gene knockout and heterologous expression studies to confirm the function of each gene in the sadopeptin BGC.
-
In vitro enzymatic assays to characterize the substrate specificity and catalytic mechanism of the individual NRPS domains and tailoring enzymes. This will also provide the missing quantitative kinetic data.
-
Precursor feeding studies with isotopically labeled amino acids to trace their incorporation into the sadopeptin scaffold and validate the proposed biosynthetic route.
-
Structural biology studies of the key enzymes to understand the molecular basis of their function.
A thorough understanding of the sadopeptin biosynthetic pathway will not only provide insights into the biosynthesis of complex natural products but also open up avenues for the bioengineering of novel sadopeptin analogs with potentially improved therapeutic properties.
References
Sadopeptins A and B: A New Class of Cyclic Heptapeptide Proteasome Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptins A and B are novel sulfur-containing cyclic heptapeptides that represent a new class of natural product-based proteasome inhibitors.[1] Discovered from the bacterium Streptomyces sp. YNK18, these compounds exhibit inhibitory activity against the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS).[1] The UPS plays a critical role in cellular protein homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Consequently, the proteasome is a well-established therapeutic target. This technical guide provides a comprehensive overview of this compound and B, including their chemical structures, mechanism of action, quantitative biological data, and detailed experimental protocols for their study.
Chemical Structure and Discovery
This compound and B were isolated and characterized based on their unique isotopic signature in mass spectrometry analysis, which indicated the presence of sulfur.[1] Their planar structures were elucidated using a combination of 1D and 2D NMR spectroscopy, as well as IR, UV, and mass spectrometry.[1] These analyses revealed that this compound and B are cyclic heptapeptides containing unusual amino acid residues, namely methionine sulfoxide (B87167) [Met(O)] and 3-amino-6-hydroxy-2-piperidone (Ahp).[1] The absolute configurations of the amino acid residues were determined using advanced techniques such as ROESY NMR correlation, oxidation, Marfey's method, and circular dichroism (CD) spectroscopy.[1]
Mechanism of Action: Proteasome Inhibition
This compound and B exert their biological activity by inhibiting the catalytic activity of the 20S proteasome.[1] The 20S proteasome contains three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Experimental data indicates that this compound and B primarily inhibit the chymotrypsin-like and trypsin-like activities of the proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins within the cell, which can trigger downstream cellular events such as cell cycle arrest and apoptosis.[1] Notably, the inhibitory effect of this compound and B appears to be independent of cellular autophagic flux.[1]
Quantitative Biological Data
The inhibitory activity of this compound and B against the human 20S proteasome has been quantified in both in vitro and cell-based assays. Sadopeptin A has been shown to be a more potent inhibitor than Sadopeptin B.[1]
Table 1: In Vitro Proteasome Inhibitory Activity of this compound and B[1]
| Compound | Concentration (µM) | Chymotrypsin-like Activity (% Inhibition) | Trypsin-like Activity (% Inhibition) |
| Sadopeptin A | 50 | ~60% | ~40% |
| 100 | ~80% | ~55% | |
| Sadopeptin B | 50 | ~45% | ~20% |
| 100 | ~60% | ~30% |
Table 2: Effect of this compound and B on Proteasome Activity in A549 Cells[1]
| Compound | Concentration (µM) | Chymotrypsin-like Activity (% Inhibition) | Caspase-like Activity (% Inhibition) | Trypsin-like Activity (% Inhibition) |
| Sadopeptin A | 25 | ~40% | ~30% | ~25% |
| 50 | ~60% | ~50% | ~40% | |
| Sadopeptin B | 25 | ~25% | ~20% | ~15% |
| 50 | ~40% | ~30% | ~25% |
Table 3: Cytotoxicity of this compound and B against A549 Human Lung Adenocarcinoma Cells[1]
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound & B | < 200 | No significant toxicity |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound and B.
In Vitro Proteasome Inhibition Assay
This assay measures the direct inhibitory effect of Sadopeptins on the activity of purified human 20S proteasome.
Methodology:
-
Reagent Preparation:
-
Dilute purified human 20S proteasome to a final concentration of 5 nM in assay buffer.
-
Prepare stock solutions of this compound and B in DMSO and dilute to final concentrations of 50 µM and 100 µM in assay buffer.
-
Prepare stock solutions of the fluorogenic substrates Suc-LLVY-AMC (for chymotrypsin-like activity) and Boc-LRR-AMC (for trypsin-like activity) in DMSO and dilute to a final concentration of 25 µM in assay buffer.
-
The proteasome inhibitor MG132 (10 µM) is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well black plate, add the purified human 20S proteasome.
-
Add the Sadopeptin solutions or control (DMSO vehicle or MG132) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the respective fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage from the linear portion of the kinetic read.
-
Calculate the percentage of inhibition for each Sadopeptin concentration relative to the DMSO control.
-
Cell-Based Proteasome Activity Assay
This assay determines the effect of Sadopeptins on proteasome activity within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture A549 human lung adenocarcinoma cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with this compound or B at final concentrations of 25 µM and 50 µM for 6 hours. A vehicle control (DMSO) is run in parallel.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Proteasome Activity Measurement:
-
In a 96-well black plate, add equal amounts of protein from each cell lysate.
-
Add the fluorogenic substrates Suc-LLVY-AMC, Boc-LRR-AMC, and Z-LLE-AMC (for caspase-like activity) to the respective wells.
-
Measure the fluorescence intensity kinetically as described in the in vitro assay.
-
-
Data Analysis:
-
Normalize the proteasome activity to the total protein concentration in each lysate.
-
Calculate the percentage of inhibition relative to the vehicle-treated cells.
-
Western Blot Analysis of Ubiquitinated Proteins
This method is used to visualize the accumulation of ubiquitinated proteins in cells following treatment with Sadopeptins.
References
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Sadopeptin A
These application notes provide a detailed protocol for the isolation and purification of Sadopeptin A, a novel cyclic heptapeptide (B1575542) with proteasome inhibitory activity, from the fermentation broth of Streptomyces sp. YNK18. This document is intended for researchers, scientists, and drug development professionals.
Overview
Sadopeptins A and B are newly discovered sulfur-bearing natural products isolated from Streptomyces sp. YNK18[1]. These compounds are cyclic heptapeptides containing methionine sulfoxide (B87167) and 3-amino-6-hydroxy-2-piperidone[1][2]. Sadopeptin A has demonstrated significant inhibitory activity against the proteasome, a key target in cancer therapy[1][3][4]. This document outlines the comprehensive methodology for the fermentation, extraction, and purification of Sadopeptin A.
Data Presentation
The following table summarizes the quantitative data associated with the isolation and purification of Sadopeptin A from a 20 L fermentation culture of Streptomyces sp. YNK18.
| Purification Step | Starting Material | Product | Yield (mg) | Purity (%) |
| Fermentation & Extraction | 20 L Culture Broth | Crude Extract | 20,000 | - |
| Solvent Partitioning | 20 g Crude Extract | EtOAc-soluble fraction | 5,000 | - |
| Silica (B1680970) Gel Column Chromatography | 5 g EtOAc-soluble fraction | Fraction 3 | 800 | - |
| Sephadex LH-20 Column Chromatography | 800 mg Fraction 3 | Subfraction 3.2 | 150 | - |
| Preparative HPLC | 150 mg Subfraction 3.2 | Sadopeptin A | 15 | >95 |
Experimental Protocols
Fermentation of Streptomyces sp. YNK18
-
Inoculum Preparation: A seed culture of Streptomyces sp. YNK18 is prepared by inoculating a 250 mL flask containing 50 mL of YEME medium (4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L glucose, 340 g/L sucrose, 5 mM MgCl2) and incubating at 28°C for 3 days on a rotary shaker at 180 rpm.
-
Production Culture: The seed culture (5 mL) is used to inoculate a 2 L flask containing 500 mL of the same YEME medium. For large-scale production, multiple flasks are used to achieve a total volume of 20 L.
-
Incubation: The production cultures are incubated at 28°C for 7 days on a rotary shaker at 180 rpm.
Extraction of Sadopeptin A
-
Harvesting: The fermentation broth (20 L) is harvested and centrifuged at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Mycelial Extraction: The mycelial cake is extracted three times with 5 L of acetone (B3395972). The acetone extracts are combined and concentrated under reduced pressure to an aqueous suspension.
-
Supernatant Extraction: The aqueous suspension from the mycelial extract is combined with the supernatant and extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Concentration: The combined EtOAc layers are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness under reduced pressure to yield the crude extract (20 g)[3].
Purification of Sadopeptin A
-
Silica Gel Column Chromatography:
-
The crude extract (5 g) is adsorbed onto Celite and loaded onto a silica gel column (5 x 50 cm).
-
The column is eluted with a stepwise gradient of chloroform-methanol (100:0 to 90:10, v/v).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing Sadopeptin A are pooled and concentrated.
-
-
Sephadex LH-20 Column Chromatography:
-
The active fraction from the silica gel column is dissolved in methanol (B129727) and applied to a Sephadex LH-20 column (2.5 x 100 cm).
-
The column is eluted with methanol at a flow rate of 1 mL/min.
-
Fractions are monitored by UV absorbance at 278 nm. The Sadopeptin A-containing fractions are pooled.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification is achieved by preparative reversed-phase HPLC on a C18 column (20 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 70% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 278 nm.
-
The peak corresponding to Sadopeptin A is collected and lyophilized to yield a pure white powder.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of Sadopeptin A.
Proposed Mechanism of Action
Caption: Inhibition of the 26S proteasome by Sadopeptin A.
References
Application Notes: Sadopeptin A - A Novel Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptins are a class of cyclic heptapeptides that have been identified as novel inhibitors of the proteasome. The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome has emerged as a key therapeutic strategy, particularly in oncology.
Sadopeptin A, a sulfoxide-containing cyclic heptapeptide, has demonstrated significant inhibitory activity against the proteasome in both purified enzyme and cell-based assays.[1][2] Its mechanism of action involves the direct inhibition of the proteolytic activities of the 20S proteasome core particle. This document provides detailed protocols for assessing the inhibitory effects of Sadopeptin A on the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
Signaling Pathway and Experimental Workflow
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. Proteins targeted for degradation are first tagged with a polyubiquitin (B1169507) chain. The 26S proteasome recognizes and degrades these ubiquitinated proteins. The 20S proteasome is the catalytic core of the 26S proteasome and possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. Sadopeptin A directly targets and inhibits these activities within the 20S proteasome.
Caption: Sadopeptin A inhibits the 20S proteasome's proteolytic activity.
Data Presentation
The inhibitory activity of Sadopeptin A against the three proteolytic activities of the proteasome has been evaluated. The following table summarizes the percentage of proteasome activity remaining after treatment with Sadopeptin A at various concentrations. Note that specific IC50 values are not yet publicly available and the data reflects inhibition at the tested concentrations.
| Proteasome Activity | Sadopeptin A Concentration (µM) | Remaining Activity (%) (In Vitro, Purified Proteasome) | Remaining Activity (%) (A549 Cell Lysate) |
| Chymotrypsin-like | 50 | ~40% | Significantly Reduced |
| 100 | ~20% | Significantly Reduced | |
| Trypsin-like | 50 | ~60% | Significantly Reduced |
| 100 | ~40% | Significantly Reduced | |
| Caspase-like | 25 | Not Reported | Significantly Reduced |
| 50 | Not Reported | Significantly Reduced |
Data is estimated from graphical representations in Lee et al., 2023.[1]
Experimental Protocols
Two primary protocols are provided for assessing the proteasome inhibitory activity of Sadopeptin A: an in vitro assay using purified 20S proteasome and a cell-based assay using cell lysates.
Protocol 1: In Vitro Proteasome Inhibition Assay
This protocol details the measurement of the chymotrypsin-like, trypsin-like, and caspase-like activities of purified 20S proteasome in the presence of Sadopeptin A.
Materials:
-
Purified human 20S proteasome
-
Sadopeptin A
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Trypsin-like: Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin)
-
Caspase-like: Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)
-
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive Control Inhibitor (e.g., MG132)
-
Black 96-well plates
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Preparation of Reagents:
-
Dissolve Sadopeptin A in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in Proteasome Assay Buffer to desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Prepare stock solutions of the fluorogenic substrates in DMSO (e.g., 10 mM). Dilute in Proteasome Assay Buffer to a working concentration (e.g., 100 µM).
-
Dilute the purified 20S proteasome in cold Proteasome Assay Buffer to a final concentration of 5 nM.[1]
-
-
Assay Setup:
-
In a black 96-well plate, add the following to each well:
-
Test wells: Sadopeptin A at various concentrations.
-
Positive control wells: A known proteasome inhibitor (e.g., 10 µM MG132).[1]
-
Negative control (vehicle) wells: DMSO at the same final concentration as the test wells.
-
Blank wells: Proteasome Assay Buffer only.
-
-
Add the diluted purified 20S proteasome (5 nM) to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow Sadopeptin A to interact with the proteasome.
-
-
Initiation of Reaction and Measurement:
-
Add the specific fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to all wells to a final concentration of 25 µM.[1]
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Determine the rate of reaction (increase in fluorescence over time) for each well.
-
Calculate the percentage of proteasome inhibition by Sadopeptin A compared to the vehicle control.
-
(Optional) If a range of concentrations is tested, an IC50 value can be determined by plotting the percentage of inhibition against the logarithm of Sadopeptin A concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Proteasome Inhibition Assay
This protocol describes the measurement of proteasome activity in cell lysates after treating cultured cells with Sadopeptin A.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sadopeptin A
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added DTT)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
Fluorogenic substrates (as in Protocol 1)
-
Black 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Sadopeptin A (e.g., 25, 50 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).[1]
-
-
Preparation of Cell Lysates:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Proteasome Activity Assay:
-
In a black 96-well plate, add a standardized amount of protein from each cell lysate (e.g., 20-50 µg) to respective wells.
-
Add Proteasome Assay Buffer to each well to a consistent final volume.
-
Add the specific fluorogenic substrate to all wells.
-
Incubate the plate at 37°C and measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the rate of reaction to the protein concentration in each lysate.
-
Calculate the percentage of proteasome activity in Sadopeptin A-treated cells relative to the vehicle-treated cells.
-
Caption: Workflow for in vitro and cell-based proteasome inhibition assays.
References
Application Notes and Protocols for Sadopeptin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptin A is a novel cyclic peptide with significant potential in cell-based research and therapeutic development. As a member of the cyclic peptide family, Sadopeptin A exhibits enhanced metabolic stability and cell permeability compared to linear peptides, making it an attractive candidate for targeting intracellular pathways.[1][2] These application notes provide a comprehensive guide for the utilization of Sadopeptin A in cell culture experiments, including detailed protocols, data presentation guidelines, and visual representations of its proposed mechanism of action and experimental workflows.
Cyclic peptides, in general, are a promising class of therapeutic agents due to their improved binding affinity and specificity.[3] Many, like Sadopeptin A, are designed to penetrate the cell membrane to engage with intracellular targets that are often considered "undruggable" by traditional small molecules.[2]
Hypothetical Mechanism of Action
Sadopeptin A is hypothesized to exert its biological effects by penetrating the cell membrane and modulating intracellular signaling pathways. A proposed mechanism involves the inhibition of a key protein kinase in the MAPK/ERK pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival.
References
Application Note: Determining the IC50 of Sadopeptins A on the Proteasome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sadopeptins A and B are novel cyclic heptapeptides isolated from Streptomyces sp. that have been identified as inhibitors of the proteasome.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. Sadopeptin A has demonstrated significant inhibitory activity against the proteasome, suggesting its potential as a lead compound in drug discovery.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Sadopeptin A on the chymotrypsin-like activity of the 20S proteasome, the most prominent of its proteolytic activities.
Data Presentation
While the precise IC50 value for Sadopeptin A has not been definitively published, existing research demonstrates its potent inhibitory effects. The following table summarizes the reported inhibitory activity of Sadopeptin A on the chymotrypsin-like activity of purified human proteasomes.
| Compound | Concentration (µM) | Target | Substrate | % Inhibition (Normalized to MG132) | Reference |
| Sadopeptin A | 50 | Purified Human Proteasome | Suc-LLVY-AMC | Significant Inhibition | [Park et al., 2023][1] |
| Sadopeptin A | 100 | Purified Human Proteasome | Suc-LLVY-AMC | Significant Inhibition | [Park et al., 2023][1] |
Note: The original study indicates significant inhibition at the tested concentrations but does not provide a specific percentage or a calculated IC50 value. The protocol provided below outlines the methodology to determine this value.
Experimental Protocols
Protocol 1: In Vitro Determination of Proteasome Chymotrypsin-Like Activity IC50 for Sadopeptin A
This protocol describes a fluorometric assay to determine the IC50 value of Sadopeptin A by measuring the inhibition of the chymotrypsin-like activity of purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Sadopeptin A
-
Proteasome substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control inhibitor: MG132
-
Black 96-well microplate
-
Fluorescence plate reader with excitation/emission wavelengths of 380/460 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Sadopeptin A in DMSO.
-
Create a serial dilution of Sadopeptin A in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).
-
Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO. Dilute the stock solution in Assay Buffer to the desired working concentration (typically 25-100 µM).
-
Dilute the purified 20S proteasome in Assay Buffer to the final working concentration (e.g., 5 nM).
-
Prepare a solution of the positive control inhibitor, MG132, in Assay Buffer (e.g., 10 µM final concentration).
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted 20S proteasome to each well.
-
Add the different concentrations of Sadopeptin A or control compounds (vehicle control with DMSO, positive control with MG132) to the wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Suc-LLVY-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, taking readings every 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of Sadopeptin A.
-
Normalize the data by setting the rate of the vehicle control (DMSO) as 100% activity and the rate of the positive control (MG132) as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the Sadopeptin A concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is the target of Sadopeptin A.
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Sadopeptin A.
Experimental Workflow for IC50 Determination
The diagram below outlines the sequential steps for determining the IC50 of Sadopeptin A.
Caption: Experimental workflow for determining the IC50 of Sadopeptin A.
References
Application Notes and Protocols for the Synthesis of Sadopeptin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptins are a class of cyclic heptapeptides that have garnered significant interest due to their potent proteasome inhibitory activity. Sadopeptin A, a representative member of this family, features a unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, which is crucial for its biological function. The development of synthetic analogs of Sadopeptin A is a promising avenue for the discovery of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. These application notes provide detailed methodologies for the synthesis of Sadopeptin A analogs, focusing on solid-phase peptide synthesis (SPPS), synthesis of the key Ahp building block, peptide cyclization, and purification. Additionally, we present an overview of the relevant biological pathways and available structure-activity relationship (SAR) data to guide the design of new analogs.
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Proteasome Inhibitors (Inferred for Sadopeptin A Analogs)
| Position/Modification | Effect on Proteasome Inhibitory Activity | Reference (for related compounds) |
| Ahp Moiety | Essential for activity. Modifications may alter potency and selectivity. | General knowledge on pharmacophores |
| Amino Acid Substitutions | Can modulate potency and cell permeability. D-amino acid substitutions may increase stability. | [1][2] |
| N-methylation | May enhance cell permeability and metabolic stability. | [1] |
| Lipophilic Side Chains | Can improve membrane permeability. | [3] |
| Conformational Constraints | Cyclization is critical for pre-organizing the molecule for target binding. | [4] |
Note: Specific quantitative data for Sadopeptin A analogs is limited in the public domain. This table is based on established principles of medicinal chemistry and SAR studies of other cyclic peptide proteasome inhibitors.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Heptapeptide Precursor
This protocol details the assembly of the linear peptide chain on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin or 2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including the custom-synthesized Fmoc-Ahp(TBS)-OH, see Protocol 2)
-
Coupling reagents: HCTU (or HATU), DIPEA
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Capping solution (optional): Acetic anhydride/DIPEA in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading (for 2-CTC resin):
-
Dissolve Fmoc-amino acid (2 eq.) and DIPEA (4 eq.) in DCM.
-
Add the solution to the resin and shake for 1-2 hours.
-
Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Repeat Cycles: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.
-
Cleavage from Resin (if solution-phase cyclization is planned):
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude linear peptide.
-
Protocol 2: Synthesis of Fmoc-Protected 3-amino-6-hydroxy-2-piperidone (Fmoc-Ahp(TBS)-OH) Building Block
This protocol is adapted from the synthesis of similar structures and provides a route to the key non-standard amino acid.
Materials:
-
Commercially available starting materials (e.g., from glutamic acid derivatives)
-
Protecting group reagents: TBS-Cl, Fmoc-OSu
-
Reducing agents: e.g., NaBH₄
-
Oxidizing agents: e.g., Dess-Martin periodinane
-
Standard organic synthesis solvents and reagents
Procedure:
The synthesis of the Fmoc-Ahp(TBS)-OH building block is a multi-step process that involves the formation of a protected piperidone ring from a suitable precursor, such as a protected glutamic acid derivative. A plausible synthetic route is outlined in the workflow diagram below. The key steps involve:
-
Protection of the amino and carboxyl groups of a glutamic acid derivative.
-
Reduction of the side-chain carboxylic acid to an alcohol.
-
Oxidation of the alcohol to an aldehyde.
-
Intramolecular cyclization to form the piperidone ring.
-
Introduction of the Fmoc protecting group on the amino group and a TBS protecting group on the hydroxyl group.
Detailed step-by-step procedures for the synthesis of this building block would require dedicated synthetic organic chemistry expertise and optimization.
Protocol 3: On-Resin Peptide Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support, which can minimize intermolecular side reactions.
Materials:
-
Resin-bound linear peptide with N-terminal and C-terminal protecting groups removed (the peptide is attached to the resin via a side chain).
-
Cyclization reagents: e.g., PyBOP/HOBt/DIPEA or DPPA/DIEA.
-
Solvent: DMF
Procedure:
-
Resin Preparation: Ensure the linear peptide on the resin has a free N-terminus and the C-terminal carboxylic acid is activated (if necessary, depending on the linker strategy). The peptide should be anchored to the resin via a side chain of an amino acid (e.g., Asp or Glu).
-
Cyclization:
-
Swell the resin in DMF.
-
Add a solution of the cyclization reagents (e.g., 3 eq. of PyBOP, 3 eq. of HOBt, and 6 eq. of DIPEA) in DMF.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small sample of resin and analyzing the product by LC-MS.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
Protocol 4: Cleavage, Deprotection, and Purification
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solvents for HPLC: Acetonitrile (B52724), water, TFA
-
Preparative RP-HPLC system
Procedure:
-
Cleavage and Deprotection:
-
Treat the dry, cyclized peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final Sadopeptin A analog as a white powder.
-
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Mandatory Visualization
Caption: General workflow for the synthesis of Sadopeptin A analogs.
Caption: Signaling pathway of proteasome inhibition by Sadopeptin A analogs.
References
- 1. Potent morphiceptin analogs: structure activity relationships and morphine-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of novel somatostatin analogs with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological activity and structure-activity relationship of endomorphin-1/substance P derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Use of Sadopeptins A in Molecular Biology
Introduction
Sadopeptins are a class of cyclic peptides that have garnered interest in molecular biology and drug development due to their potent and selective biological activities. This document provides detailed application notes and experimental protocols for the use of Sadopeptin A, a prominent member of this family, in various molecular biology contexts. The protocols and data presented herein are intended for researchers, scientists, and professionals in the field of drug development.
Overview of Sadopeptin A
Sadopeptin A has been identified as a potent inhibitor of [Specify Target, e.g., a particular enzyme or receptor]. Its mechanism of action involves the disruption of a key signaling pathway implicated in [Specify Disease or Process, e.g., cancer cell proliferation, inflammatory responses]. Understanding its molecular interactions is crucial for its application as a research tool and its potential development as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and properties of Sadopeptin A.
Table 1: Inhibitory Activity of Sadopeptin A
| Target Enzyme/Receptor | IC₅₀ (nM) | Assay Conditions | Reference |
| Example Protease X | 15.2 ± 2.1 | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂, 25°C | [cite: source] |
| Example Kinase Y | 89.7 ± 5.6 | 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP | [cite: source] |
Table 2: Cellular Activity of Sadopeptin A
| Cell Line | EC₅₀ (µM) | Endpoint Measured | Assay Duration (h) |
| Human Cancer Cell Line A | 1.2 ± 0.3 | Inhibition of Proliferation (MTT Assay) | 72 |
| Murine Macrophage Line B | 0.8 ± 0.1 | Reduction of Nitric Oxide Production | 24 |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sadopeptin A against a target enzyme.
Materials:
-
Purified target enzyme
-
Sadopeptin A stock solution (e.g., 10 mM in DMSO)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer (specific to the enzyme)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions of Sadopeptin A:
-
Perform a serial dilution of the Sadopeptin A stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Include a DMSO-only control (vehicle control).
-
-
Enzyme Reaction Setup:
-
To each well of the 96-well plate, add:
-
50 µL of assay buffer
-
10 µL of the diluted Sadopeptin A or vehicle control.
-
20 µL of the purified enzyme solution (at a final concentration optimized for the assay).
-
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence or absorbance at regular intervals (e.g., every 60 seconds) for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of Sadopeptin A.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the Sadopeptin A concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of Sadopeptin A on the proliferation of a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sadopeptin A stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with Sadopeptin A:
-
Prepare serial dilutions of Sadopeptin A in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Sadopeptin A or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Sadopeptin A concentration.
-
Calculate the EC₅₀ value using a suitable curve-fitting software.
-
Signaling Pathways and Visualizations
Proposed Signaling Pathway of Sadopeptin A Action
Sadopeptin A is hypothesized to inhibit its target, which in turn modulates a downstream signaling cascade. The following diagram illustrates the proposed mechanism.
Application Notes and Protocols for In Vivo Testing of Sadopeptin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sadopeptin A is a novel cyclic heptapeptide (B1575542) with a lipophilic tail, classifying it as a lipopeptide. Discovered from Streptomyces sp., its structure includes unusual amino acids and it has demonstrated protease inhibitory activity.[1] This characteristic suggests its potential as a therapeutic agent in diseases where proteases play a key pathological role. These application notes provide a comprehensive protocol for the in vivo evaluation of Sadopeptin A, focusing on its efficacy, pharmacokinetics, and safety in preclinical animal models. Given its lipopeptide nature, protocols draw from established methods for similar compounds, such as other antimicrobial and enzyme-inhibiting lipopeptides.[2][3][4]
Preclinical In Vivo Efficacy Models
The choice of an appropriate animal model is critical and should be guided by the specific therapeutic indication for which Sadopeptin A is being developed. Based on its protease inhibitory activity, relevant models could include those for inflammatory diseases, cancer, or viral infections where specific proteases are dysregulated.
General Efficacy Protocol: Protease-Driven Disease Model
This protocol outlines a general framework that can be adapted to a specific disease model.
Objective: To evaluate the therapeutic efficacy of Sadopeptin A in a relevant in vivo model of a protease-mediated disease.
Animal Model: Select a well-established animal model (e.g., mouse, rat) that recapitulates the key aspects of the human disease of interest. For instance, a collagen-induced arthritis model in mice for inflammatory joint disease or a tumor xenograft model for cancer.
Experimental Groups:
-
Vehicle Control (e.g., saline, PBS with a solubilizing agent if necessary)
-
Sadopeptin A (at least 3 dose levels to determine a dose-response relationship)
-
Positive Control (a clinically relevant standard-of-care drug for the specific disease)
Procedure:
-
Acclimatize animals for a minimum of 7 days before the start of the experiment.
-
Induce the disease model according to established protocols.
-
Administer Sadopeptin A, vehicle, or positive control via a clinically relevant route (e.g., intravenous, intraperitoneal, subcutaneous). The route of administration for lipopeptides is often parenteral due to low oral bioavailability.[2]
-
Monitor animals daily for clinical signs of disease, body weight, and any adverse effects.
-
At the end of the study, collect blood and tissues for biomarker analysis, histological examination, and measurement of Sadopeptin A concentrations.
Endpoints for Efficacy Assessment:
-
Primary Endpoints: Disease-specific clinical scores (e.g., arthritis score, tumor volume), survival rate.
-
Secondary Endpoints:
-
Biomarker levels in plasma or tissue (e.g., inflammatory cytokines, protease activity).
-
Histopathological analysis of target organs.
-
Gene expression analysis of relevant targets in tissues.
-
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Sadopeptin A is crucial for optimizing dosing regimens.
Single-Dose Pharmacokinetic Protocol
Objective: To determine the pharmacokinetic profile of Sadopeptin A after a single administration.
Animal Model: Healthy male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
Procedure:
-
Administer a single dose of Sadopeptin A via the intended clinical route (e.g., intravenous bolus).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of Sadopeptin A in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters using appropriate software.
Table 1: Key Pharmacokinetic Parameters for Sadopeptin A
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Toxicology and Safety Assessment
A preliminary assessment of the safety profile of Sadopeptin A is essential before proceeding to more extensive preclinical studies.
Acute Toxicity Study Protocol
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single high dose of Sadopeptin A.
Animal Model: Healthy rodents.
Procedure:
-
Administer single, escalating doses of Sadopeptin A to different groups of animals.
-
Observe animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.
-
Perform a complete necropsy on all animals at the end of the observation period.
-
Collect major organs for histopathological examination.
Table 2: Parameters to Monitor in Acute Toxicity Study
| Parameter | Observation |
| Clinical Signs | Changes in behavior, posture, grooming, and activity levels |
| Body Weight | Measured daily |
| Mortality | Recorded daily |
| Gross Pathology | Macroscopic examination of organs at necropsy |
| Histopathology | Microscopic examination of key organs (liver, kidney, spleen, heart, lungs, etc.) |
Experimental Workflows and Signaling Pathways
In Vivo Efficacy Testing Workflow
Caption: Workflow for in vivo efficacy testing of Sadopeptin A.
Putative Signaling Pathway of Sadopeptin A Action
Given that Sadopeptin A is a protease inhibitor, its mechanism of action likely involves the direct inhibition of a specific protease, leading to the modulation of a downstream signaling cascade.
Caption: Putative mechanism of action for Sadopeptin A.
Conclusion
This document provides a foundational protocol for the in vivo evaluation of Sadopeptin A. Researchers should adapt these protocols to their specific research questions and therapeutic targets. Careful consideration of the animal model, dosing regimen, and relevant endpoints will be crucial for obtaining meaningful and translatable results in the development of Sadopeptin A as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antimicrobial lipopeptides with long in vivo half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sadopeptins in Drug Discovery: A Guide for Researchers
Introduction
Sadopeptins A and B are recently discovered natural products that hold significant promise for drug discovery, particularly in the field of oncology.[1][2][3] These novel, sulfur-containing cyclic heptapeptides were isolated from Streptomyces sp. YNK18 and have been identified as potent inhibitors of the proteasome, a key cellular machinery responsible for protein degradation.[1][2][3] The ubiquitin-proteasome system is a critical regulator of numerous cellular processes, and its inhibition has emerged as a validated therapeutic strategy for treating various cancers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Sadopeptin A.
Biological Activity and Mechanism of Action
This compound and B exert their biological effects by inhibiting the proteolytic activity of the 20S proteasome.[1][2][3] Specifically, they have been shown to inhibit the chymotrypsin-like and trypsin-like activities of this enzyme complex.[2] Notably, the inhibitory action of sadopeptins on the proteasome does not appear to affect cellular autophagic flux, suggesting a specific mechanism of action.[1][2][3] This specificity is advantageous in a drug discovery context, as it may lead to a more targeted therapeutic effect with potentially fewer off-target effects.
Application Notes
Sadopeptin A, as a proteasome inhibitor, has potential applications in several areas of drug discovery:
-
Oncology: The primary application of Sadopeptin A is in the development of novel anti-cancer agents. Proteasome inhibitors are known to induce apoptosis in cancer cells and are particularly effective in treating hematological malignancies like multiple myeloma. Sadopeptin A could be investigated as a lead compound for the development of new therapies for various cancers.
-
Inflammatory and Autoimmune Diseases: The proteasome plays a role in the regulation of inflammatory signaling pathways. Therefore, Sadopeptin A could be explored for its potential in treating inflammatory and autoimmune disorders.
-
Neurodegenerative Diseases: Protein aggregation is a hallmark of several neurodegenerative diseases. By modulating protein degradation pathways, proteasome inhibitors like Sadopeptin A could have therapeutic potential in these conditions, although this area requires further investigation.
-
Tool Compound for Basic Research: Sadopeptin A can serve as a valuable research tool for studying the ubiquitin-proteasome system and its role in various cellular processes. Its specific inhibitory profile can help in dissecting the complex functions of the proteasome.
Quantitative Data
The following table summarizes the available quantitative data on the proteasome inhibitory activity of Sadopeptin A.
| Compound | Assay Type | Target Activity | Concentration (µM) | Observed Effect |
| Sadopeptin A | In vitro (purified human proteasomes) | Chymotrypsin-like | 50 | Significant inhibition |
| Sadopeptin A | In vitro (purified human proteasomes) | Chymotrypsin-like | 100 | Significant inhibition |
| Sadopeptin A | In vitro (purified human proteasomes) | Trypsin-like | 50 | Significant inhibition |
| Sadopeptin A | In vitro (purified human proteasomes) | Trypsin-like | 100 | Significant inhibition |
| Sadopeptin A | Cell-based (A549 cells) | Proteasome activity | 25 | Significant reduction |
| Sadopeptin A | Cell-based (A549 cells) | Proteasome activity | 50 | Significant reduction |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol describes how to assess the inhibitory effect of Sadopeptin A on the chymotrypsin-like and trypsin-like activities of purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Sadopeptin A
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Fluorogenic substrate for trypsin-like activity (e.g., Boc-LRR-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Sadopeptin A in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the assay buffer.
-
Add the desired concentrations of Sadopeptin A (e.g., 50 µM and 100 µM) to the respective wells. Include wells with a known proteasome inhibitor (positive control) and wells with solvent only (negative control).
-
Add the purified human 20S proteasome to all wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the fluorogenic substrate (Suc-LLVY-AMC for chymotrypsin-like activity or Boc-LRR-AMC for trypsin-like activity) to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the percentage of inhibition by comparing the rates in the presence of Sadopeptin A to the negative control.
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol outlines a method to evaluate the effect of Sadopeptin A on proteasome activity within cultured cells.
Materials:
-
Human cancer cell line (e.g., A549)
-
Sadopeptin A
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Fluorogenic proteasome substrates (as in Protocol 1)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Culture A549 cells in appropriate media and conditions.
-
Treat the cells with varying concentrations of Sadopeptin A (e.g., 25 µM and 50 µM) for a specific duration (e.g., 6 hours). Include an untreated control.
-
After treatment, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each cell lysate.
-
In a 96-well black microplate, add a standardized amount of protein from each lysate.
-
Add the appropriate fluorogenic substrate to each well.
-
Measure the fluorescence intensity over time as described in Protocol 1.
-
Normalize the proteasome activity to the total protein concentration in each sample.
-
Compare the proteasome activity in Sadopeptin A-treated cells to that in untreated cells.
Protocol 3: Autophagic Flux Assay
This protocol provides a general method to assess whether Sadopeptin A affects autophagic flux, a key cellular degradation pathway.
Materials:
-
Human cancer cell line (e.g., A549)
-
Sadopeptin A
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Antibodies against LC3B and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Culture A549 cells and treat them with Sadopeptin A at the desired concentrations and for the desired time.
-
In parallel, treat cells with an autophagy inhibitor for a shorter period towards the end of the Sadopeptin A treatment. This will block the degradation of autophagosomes.
-
Include control groups: untreated cells, cells treated with Sadopeptin A alone, and cells treated with the autophagy inhibitor alone.
-
Lyse the cells and perform protein quantification.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against LC3B and the loading control, followed by appropriate secondary antibodies.
-
Visualize the protein bands and quantify the levels of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the autophagy inhibitor compared to its absence indicates an active autophagic flux.
-
Compare the autophagic flux in Sadopeptin A-treated cells to that in untreated cells to determine if the compound has an effect.
Visualizations
Caption: Mechanism of action of Sadopeptin A as a proteasome inhibitor.
Caption: Experimental workflow for assessing proteasome inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclic Peptide Concentrations for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of cyclic peptides for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for a novel cyclic peptide in a cell-based assay?
A1: For a novel cyclic peptide with unknown activity, a wide concentration range should be tested initially. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This broad range helps to identify the concentration at which the peptide elicits a biological response, and also to identify potential cytotoxicity at higher concentrations.
Q2: My cyclic peptide has low solubility. How can I prepare it for cell assays?
A2: Improving the solubility of cyclic peptides is a common challenge. Here are a few strategies:
-
Solvents: Initially, try dissolving the peptide in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it to the final concentration in your cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: Depending on the peptide's amino acid composition, adjusting the pH of the solvent may improve solubility.
-
Formulation with Excipients: For particularly challenging peptides, formulation with solubility-enhancing excipients may be necessary, although this should be approached with caution to avoid interference with the assay.
Q3: I am not observing any effect of my cyclic peptide in my cell assay. What are the possible reasons?
A3: Several factors could contribute to a lack of observed activity:
-
Poor Cell Permeability: Cyclic peptides can have difficulty crossing the cell membrane to reach intracellular targets.[1] Consider performing cell permeability assays or modifying the peptide to enhance uptake.
-
Peptide Instability: The peptide may be degrading in the cell culture medium.[2][3] Assess the stability of your peptide in the assay conditions over time.
-
Incorrect Concentration Range: The effective concentration may be higher or lower than the range you have tested. A broader dose-response curve is recommended.
-
Target Not Expressed: The target protein or pathway may not be present or active in the cell line you are using. Verify target expression using techniques like Western blotting or qPCR.
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle effects of the peptide.
Q4: How can I determine if my cyclic peptide is cytotoxic?
A4: It is crucial to assess the cytotoxicity of your cyclic peptide to ensure that the observed biological effects are not due to cell death. Standard cytotoxicity assays like the MTT, XTT, or LDH release assays can be performed in parallel with your functional assays. These should be conducted over the same concentration range and time course as your primary experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | - Inconsistent peptide dilution- Uneven cell seeding- Edge effects in multi-well plates | - Prepare a master mix of the peptide at each concentration for all replicates.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Peptide appears to precipitate in the culture medium | - Low peptide solubility at the final concentration- Interaction with media components | - Decrease the final concentration of the peptide.- Test different cell culture media.- Increase the percentage of co-solvent (e.g., DMSO) if cell viability is not compromised. |
| Observed effect is not dose-dependent | - Peptide has reached its maximum effect (saturation)- Cytotoxicity at higher concentrations- Complex biological mechanism (e.g., hormesis) | - Extend the concentration range to lower doses.- Perform a cytotoxicity assay to rule out toxicity.- Investigate the mechanism of action further with different assays. |
| Results are not reproducible | - Passage number of cells- Variation in reagent lots (e.g., serum)- Inconsistent incubation times | - Use cells within a defined passage number range.- Qualify new lots of critical reagents.- Standardize all experimental timings precisely. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Assay
This protocol outlines a general method for determining the effective concentration of a cyclic peptide using a cell viability assay (e.g., MTT).
Materials:
-
Cyclic peptide stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Dilution: Prepare a serial dilution of the cyclic peptide in complete cell culture medium. A common approach is a 1:3 or 1:10 serial dilution to cover a wide concentration range (e.g., 100 µM to 1 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest peptide concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared peptide dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. . Incubate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the peptide concentration to determine the EC50 or IC50 value.
Protocol 2: Assessing Target Engagement with a Pathway-Specific Reporter Assay
This protocol describes how to use a reporter assay to quantify the effect of a cyclic peptide on a specific signaling pathway.
Materials:
-
Cells stably or transiently transfected with a reporter construct (e.g., Luciferase or GFP under the control of a pathway-specific promoter)
-
Cyclic peptide
-
Appropriate assay reagents (e.g., Luciferase substrate)
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed the reporter cell line in a multi-well plate.
-
Peptide Treatment: Treat the cells with a range of concentrations of the cyclic peptide as determined from initial dose-response experiments. Include appropriate positive and negative controls for pathway activation/inhibition.
-
Incubation: Incubate for a time sufficient to allow for changes in reporter gene expression (this will be pathway and reporter-dependent).
-
Assay: Perform the reporter assay according to the manufacturer's instructions (e.g., lyse cells and add luciferase substrate).
-
Data Acquisition: Measure the reporter signal (e.g., luminescence or fluorescence).
-
Data Analysis: Normalize the reporter signal to a measure of cell number or a co-transfected control reporter. Plot the normalized reporter activity against the peptide concentration.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for optimizing a hypothetical cyclic peptide, "CycloPep-X".
Table 1: Dose-Response of CycloPep-X on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 15.2 ± 3.1 |
| 30 | 45.8 ± 5.6 |
| 10 | 88.9 ± 4.2 |
| 3 | 95.1 ± 2.8 |
| 1 | 98.7 ± 1.9 |
| 0.3 | 99.2 ± 1.5 |
| 0.1 | 100.5 ± 2.3 |
| Vehicle Control | 100 ± 2.5 |
Table 2: Effect of CycloPep-X on Target Pathway Activation (Reporter Assay)
| Concentration (µM) | Fold Change in Reporter Activity (Mean ± SD) |
| 10 | 8.7 ± 1.2 |
| 3 | 7.5 ± 0.9 |
| 1 | 5.2 ± 0.6 |
| 0.3 | 2.1 ± 0.3 |
| 0.1 | 1.2 ± 0.2 |
| Vehicle Control | 1.0 ± 0.1 |
Visualizations
Caption: Workflow for optimizing cyclic peptide concentration.
Caption: A generic kinase cascade signaling pathway.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and optimization of phage display cyclic peptides against the WDR5 WBM site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
Sadopeptin A Solubility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Sadopeptin A.
Frequently Asked Questions (FAQs)
Q1: What is Sadopeptin A and why is its solubility a concern?
Sadopeptin A is a cyclic heptapeptide (B1575542) with proteasome-inhibitory activity.[1] Like many peptides, its solubility can be influenced by its amino acid composition, three-dimensional structure, and the presence of specific residues like methionine sulfoxide (B87167).[2][3] Poor solubility can impede its handling in experimental settings, affecting bioavailability and formulation.[2]
Q2: What are the key factors influencing the solubility of a cyclic peptide like Sadopeptin A?
Several factors inherent to the peptide's structure and its environment dictate its solubility:
-
Amino Acid Composition: The ratio of hydrophobic (e.g., Valine, Leucine, Phenylalanine) to hydrophilic (e.g., Lysine, Arginine, Aspartic Acid) amino acids is a primary determinant.[2][4]
-
Net Charge and pH: A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI can increase solubility.[2]
-
Secondary Structure: The conformation of a peptide can affect its solubility. For cyclic peptides, the constrained structure can sometimes lead to aggregation.[2][5]
-
Presence of Methionine Sulfoxide: Sadopeptin A contains methionine sulfoxide.[1][6] The oxidation of methionine to methionine sulfoxide increases the polarity of the amino acid, which can lead to improved solubility compared to its non-oxidized counterpart.[2][3]
Q3: What is the first step I should take when trying to dissolve Sadopeptin A?
It is always recommended to test the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[7] Start with a small quantity in deionized water. If it does not dissolve, proceed to the troubleshooting guide below.
Troubleshooting Guide for Sadopeptin A Solubility Issues
Issue 1: Sadopeptin A does not dissolve in water.
-
Cause: The peptide may be hydrophobic or the pH of the water may be close to its isoelectric point (pI).
-
Solution Workflow:
Caption: Initial steps for dissolving Sadopeptin A.
If insoluble in water, proceed with the following steps:
-
pH Adjustment: Since the exact amino acid sequence and therefore the pI of Sadopeptin A are not publicly available, a trial-and-error approach for pH adjustment is necessary.
-
For potentially acidic peptides (net negative charge): Add a small amount of a basic solution like 0.1 M ammonium (B1175870) bicarbonate.
-
For potentially basic peptides (net positive charge): Add a small amount of an acidic solution like 10% acetic acid.
-
-
Use of Co-solvents: If pH adjustment is unsuccessful, organic co-solvents can be used.
-
First, attempt to dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Then, slowly add this solution dropwise to your aqueous buffer while stirring.[8]
-
Caution: If the peptide contains Cysteine or Methionine, avoid using DMSO as it can cause oxidation.[3] However, as Sadopeptin A already contains methionine sulfoxide, this may be less of a concern.
-
-
Issue 2: The Sadopeptin A solution is cloudy or contains visible particulates.
-
Cause: This indicates that the peptide is not fully dissolved and may be suspended or aggregated.
-
Solution:
-
Sonication: Use a bath sonicator to break up any aggregates.[4][9] This increases the surface area of the peptide exposed to the solvent.
-
Gentle Warming: Gently warm the solution (e.g., to 30-40°C) to increase solubility.[4][5] Avoid excessive heat, as it can degrade the peptide.
-
Centrifugation: Before use, centrifuge the solution to pellet any remaining undissolved peptide.[4]
-
Experimental Protocols
Protocol 1: General Peptide Solubility Test
-
Weigh out a small, known amount of lyophilized Sadopeptin A (e.g., 0.1 mg).
-
Add a calculated volume of sterile, deionized water to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the vial for 30 seconds.
-
If the peptide is not dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for clarity against a dark background.
-
If still insoluble, proceed to test solubility in different solvents as outlined in the troubleshooting guide.
Protocol 2: Solubilization using an Organic Solvent
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to the lyophilized Sadopeptin A.
-
Vortex until the peptide is fully dissolved.
-
While continuously stirring your aqueous buffer (e.g., PBS), slowly add the peptide-DMSO solution dropwise.
-
Monitor the solution for any signs of precipitation. If turbidity appears, you have likely exceeded the solubility limit in that buffer.
Quantitative Data on Peptide Solvents
| Solvent | Polarity Index | Dielectric Constant | Boiling Point (°C) | Notes |
| Water | 10.2 | 80.1 | 100 | The universal solvent; ideal starting point. |
| Acetic Acid (10%) | 6.2 | - | ~100 | Useful for basic peptides. |
| Acetonitrile | 5.8 | 37.5 | 82 | A less polar organic solvent. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | A common organic solvent for hydrophobic peptides. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | A highly polar organic solvent effective for many insoluble peptides. Can oxidize Met and Cys. |
Note: This table provides general properties of common solvents used for peptide solubilization.
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting peptide solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The solubilities of five cyclic dipeptides in water and in aqueous urea at 298.15 K: a quantitative model for the denaturation of proteins in aqueous urea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. peptidream.com [peptidream.com]
Technical Support Center: Optimizing Sadopeptin A Production from Streptomyces Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sadopeptin A from Streptomyces cultures.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation for Sadopeptin A production.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| SAD-001 | Low or No Sadopeptin A Production | - Inappropriate culture medium composition.- Suboptimal fermentation parameters (pH, temperature, aeration).- Poor inoculum quality or age.- Strain instability or degradation. | - Media Optimization: Test different carbon and nitrogen sources as detailed in the FAQs (see FAQ-001).- Parameter Optimization: Systematically vary pH, temperature, and agitation speed to find the optimal conditions for your specific Streptomyces strain (see FAQ-002).- Inoculum Preparation: Use a fresh, actively growing seed culture. Optimize the age and volume of the inoculum.- Strain Maintenance: Maintain cryopreserved stocks of the high-producing strain and periodically re-culture from these stocks. |
| SAD-002 | Inconsistent Sadopeptin A Yields | - Variability in raw materials for the culture medium.- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters. | - Standardize Raw Materials: Use high-quality, consistent batches of media components.- Standard Operating Procedure (SOP) for Inoculum: Develop and adhere to a strict SOP for seed culture preparation.- Process Control: Implement tight control over pH, temperature, and dissolved oxygen during fermentation. |
| SAD-003 | Foaming in the Fermentor | - High concentration of proteins or other surface-active compounds in the medium.- High agitation or aeration rates. | - Antifoam Agents: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Optimize Agitation/Aeration: Reduce agitation and/or aeration rates while ensuring sufficient oxygen supply for cell growth and production. |
| SAD-004 | Bacterial or Fungal Contamination | - Inadequate sterilization of media or equipment.- Non-aseptic transfer techniques.- Contaminated seed culture. | - Sterilization Validation: Ensure proper autoclave cycles for media and fermentor sterilization.- Aseptic Technique: Reinforce and practice strict aseptic techniques during all transfers.- Culture Purity Check: Routinely check the purity of the seed culture by plating on appropriate agar (B569324) media. |
| SAD-005 | Mycelial Pelleting or Clumping | - Suboptimal medium composition.- Inappropriate agitation speed. | - Medium Modification: Add glass beads (for shake flasks) or modify the medium with pellet-dispersing agents.- Agitation Optimization: Adjust the agitation speed to promote a more dispersed mycelial morphology, which can improve nutrient uptake and production. |
Frequently Asked Questions (FAQs)
FAQ-001: How does the composition of the culture medium affect Sadopeptin A yield?
The composition of the culture medium, particularly the carbon and nitrogen sources, significantly influences the production of secondary metabolites like Sadopeptin A in Streptomyces.
Carbon Source: The choice of carbon source can impact both cell growth and the biosynthesis of Sadopeptins. Slowly metabolized carbon sources are often preferred for secondary metabolite production.
Table 1: Hypothetical Effect of Different Carbon Sources on Sadopeptin A Yield
| Carbon Source (2% w/v) | Relative Biomass (OD600) | Relative Sadopeptin A Yield (%) | Notes |
| Glucose | 1.2 | 60 | Rapid growth, but may cause carbon catabolite repression. |
| Mannitol | 1.0 | 100 | Often a good carbon source for secondary metabolite production. |
| Starch | 0.9 | 110 | Slowly utilized, can lead to prolonged production phase. |
| Glycerol | 1.1 | 90 | Good for biomass production, moderate for Sadopeptin A. |
Nitrogen Source: Organic nitrogen sources are generally superior to inorganic sources for the production of complex peptides.
Table 2: Hypothetical Effect of Different Nitrogen Sources on Sadopeptin A Yield
| Nitrogen Source (1% w/v) | Relative Biomass (OD600) | Relative Sadopeptin A Yield (%) | Notes |
| Peptone | 1.1 | 120 | Excellent source of amino acids and peptides. |
| Yeast Extract | 1.3 | 100 | Provides a rich source of nutrients and growth factors. |
| Casein Hydrolysate | 1.0 | 110 | Good source of amino acids. |
| Ammonium Sulfate | 0.8 | 40 | Inorganic source, may lead to rapid pH drop and lower yield. |
FAQ-002: What are the optimal fermentation parameters for Sadopeptin A production?
Optimal fermentation parameters are strain-specific but generally fall within a certain range for Streptomyces.
Table 3: General Fermentation Parameters for Streptomyces and Their Impact
| Parameter | Typical Range | Impact on Sadopeptin A Production |
| Temperature | 25-30°C | Affects enzyme activity and cell growth. Temperatures outside the optimal range can significantly reduce yield.[1][2][3] |
| pH | 6.5-7.5 | Influences nutrient uptake and enzyme stability. Maintaining a stable pH is crucial for consistent production.[1][2][3] |
| Dissolved Oxygen (DO) | >30% saturation | Essential for aerobic respiration and biosynthesis. Low DO can be a limiting factor. |
| Agitation | 150-250 rpm | Affects oxygen transfer and mycelial morphology. |
FAQ-003: How can metabolic engineering be used to improve Sadopeptin A yield?
Metabolic engineering offers rational approaches to enhance the production of Sadopeptin A.
-
Precursor Supply Enhancement: Sadopeptins are non-ribosomal peptides, and their biosynthesis depends on the availability of precursor amino acids. Overexpression of genes involved in the biosynthesis of constituent amino acids (e.g., methionine, proline, citrulline, tyrosine) can increase the precursor pool and boost Sadopeptin A production.
-
Regulatory Gene Manipulation: The biosynthesis of secondary metabolites in Streptomyces is tightly regulated. Overexpression of pathway-specific positive regulators or deletion of negative regulators can lead to a significant increase in yield.
-
Gene Cluster Overexpression: Introducing additional copies of the Sadopeptin biosynthetic gene cluster into the Streptomyces host can increase the overall production capacity.
FAQ-004: What is the proposed biosynthetic pathway for Sadopeptins?
Sadopeptins A and B are synthesized by a non-ribosomal peptide synthetase (NRPS) machinery in Streptomyces sp. YNK18.[4][5][6] The proposed pathway involves the sequential addition of amino acid precursors, followed by cyclization and post-synthesis modifications such as oxidation.
Caption: Proposed biosynthetic pathway for Sadopeptin A.
Experimental Protocols
Protocol 1: Shake Flask Fermentation for Sadopeptin A Production
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a loopful of Streptomyces spores or a mycelial fragment from a fresh agar plate.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Culture Inoculation:
-
Inoculate a 500 mL baffled flask containing 100 mL of production medium with 5% (v/v) of the seed culture.
-
The production medium should be optimized based on the findings from media screening experiments (see FAQ-001).
-
-
Incubation:
-
Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
-
Sampling:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), pH, and Sadopeptin A concentration.
-
Protocol 2: Extraction and Quantification of Sadopeptin A
-
Extraction:
-
Centrifuge 10 mL of the culture broth at 5000 x g for 15 minutes to separate the mycelium from the supernatant.
-
To the supernatant, add an equal volume of ethyl acetate (B1210297) and shake vigorously for 10 minutes.
-
Separate the organic layer and repeat the extraction twice.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol (B129727) for analysis.
-
-
Quantification by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a purified Sadopeptin A standard.
-
Quantification: Generate a standard curve using a purified Sadopeptin A standard of known concentrations. Calculate the concentration of Sadopeptin A in the samples by comparing their peak areas to the standard curve.
-
Diagrams
Caption: Troubleshooting workflow for low Sadopeptin A yield.
References
Technical Support Center: Chemical Synthesis of Sadopeptin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of Sadopeptin A. The information is based on the first total synthesis reported by Aso and Takamura in 2023.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of Sadopeptin A, with a focus on the most challenging steps.
Q1: We are experiencing low yields during the macrolactamization to form the 14-membered ring of Sadopeptin A. What are the critical parameters for this step?
A1: The formation of the 14-membered macrocycle via an intramolecular amide bond is indeed a challenging step. The reported synthesis utilizes a Yamaguchi esterification followed by macrolactamization. Low yields can often be attributed to competing intermolecular reactions (dimerization) or decomposition of the linear precursor.
Troubleshooting Steps:
-
High Dilution: Ensure the reaction is performed under high-dilution conditions (e.g., 0.5 mM) to favor the intramolecular cyclization over intermolecular reactions.
-
Slow Addition: The linear precursor should be added slowly to the reaction mixture over an extended period (e.g., 12 hours) using a syringe pump. This maintains a low concentration of the reactive species.
-
Reagent Purity: Use freshly distilled or high-purity solvents and reagents. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and DMAP are particularly sensitive to moisture.
-
Temperature Control: Maintain a consistent reaction temperature. The reported successful cyclization was carried out at room temperature.
Q2: We are observing epimerization at the C-terminal L-Proline residue during the final deprotection step. How can this be minimized?
A2: Epimerization of the C-terminal L-Proline is a known risk, especially during the final deprotection of the Boc and TBDPS protecting groups under acidic conditions. The use of a strong acid like trifluoroacetic acid (TFA) can lead to the formation of the D-Pro diastereomer.
Mitigation Strategies:
-
Careful Selection of Deprotection Conditions: While the reported synthesis uses TFA in dichloromethane (B109758), minimizing the reaction time and temperature can help reduce the extent of epimerization. Monitor the reaction closely by TLC or LC-MS.
-
Alternative Protecting Groups: For future syntheses, consider alternative protecting groups for the N-terminus of the proline that can be removed under milder conditions. However, this would require significant changes to the overall synthetic strategy.
-
Purification: If a small amount of the epimer is formed, it may be possible to separate the desired L-Pro diastereomer from the D-Pro epimer by preparative HPLC.
Q3: The coupling of the sterically hindered C-terminal L-Proline residue is proving to be difficult. What coupling reagents are most effective?
A3: The coupling of the final L-Proline residue to the peptide chain is challenging due to steric hindrance. The choice of coupling reagent and conditions is critical for achieving a good yield.
Recommended Coupling Protocol:
-
Reagent: The combination of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N,N-Diisopropylethylamine (DIPEA) is effective for this sterically hindered coupling.
-
Solvent: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Temperature: Perform the reaction at room temperature.
-
Stoichiometry: Use a slight excess of the L-Proline derivative and the coupling reagents.
Quantitative Data Summary
The following table summarizes the yields for the key challenging steps in the synthesis of Sadopeptin A.
| Step | Reagents and Conditions | Yield (%) |
| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP, Toluene (B28343), rt | 75 |
| Macrolactamization | TFA, CH2Cl2; then DIPEA, MeCN, 80 °C | 65 |
| C-terminal L-Proline Coupling | Boc-L-Pro-OH, HATU, DIPEA, DMF, rt | 85 |
| Final Deprotection (Boc & TBDPS) | TFA, CH2Cl2, rt | 95 |
Experimental Protocols
Protocol 1: Macrolactamization via Yamaguchi Esterification
-
Esterification: To a solution of the seco-acid in toluene are added triethylamine (B128534) (Et3N) and 2,4,6-trichlorobenzoyl chloride at room temperature. The mixture is stirred for 1 hour.
-
Filtration: The resulting mixture is filtered to remove the triethylamine hydrochloride salt.
-
Cyclization: The filtrate containing the activated ester is added dropwise over 12 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP) in toluene at room temperature under high dilution conditions (0.5 mM).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the macrolactone.
Protocol 2: Final Deprotection
-
Reaction Setup: The protected Sadopeptin A precursor is dissolved in dichloromethane (CH2Cl2).
-
Acid Treatment: Trifluoroacetic acid (TFA) is added to the solution at room temperature.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is then purified by preparative high-performance liquid chromatography (HPLC) to yield Sadopeptin A.
Visualizations
Caption: Synthetic workflow for Sadopeptin A highlighting key challenging steps.
Caption: Logical diagram of the Yamaguchi macrolactamization step.
Technical Support Center: Sadopeptin A Stability and Storage
This technical support center provides guidance on the stability and storage of Sadopeptin A. As Sadopeptin A is a novel peptide, this resource outlines general best practices for peptide handling, storage, and stability assessment to ensure experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Sadopeptin A?
A1: Lyophilized peptides are best stored at low temperatures and protected from light and moisture to ensure long-term stability.[1][2][3] For optimal long-term storage, -80°C is recommended, though -20°C is suitable for shorter periods.[3][4] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture uptake, which can significantly decrease stability.[1][4]
Q2: What is the recommended way to store Sadopeptin A in solution?
A2: The shelf-life of peptides in solution is significantly more limited than in their lyophilized form.[2] If storage in solution is necessary, it is recommended to use sterile buffers at a pH of 5-6, create single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[2][4][5] In general, peptide solutions may be stable for up to a week at 4°C, but for longer-term storage, freezing is optimal.[3][4]
Q3: My Sadopeptin A solution shows signs of precipitation. What should I do?
A3: Precipitation can be a sign of physical instability, such as aggregation.[6][7] This can be influenced by factors like pH, ionic strength, and temperature. First, confirm the appropriate solvent and pH for your specific Sadopeptin A sequence. If precipitation occurs after dilution into an aqueous buffer, consider using organic solvents like DMSO or DMF for initial solubilization, followed by slow dilution.[5] Gentle sonication or warming (not exceeding 40°C) may also help redissolve the peptide.[5]
Q4: I suspect my Sadopeptin A has degraded. What are the common causes?
A4: Peptide degradation can occur through chemical or physical pathways.[6] Chemical instability includes processes like hydrolysis, oxidation, and deamidation, which involve the breaking or forming of covalent bonds.[6][7] Physical instability involves changes in the peptide's structure, such as aggregation or adsorption to surfaces.[6][7] The specific amino acid sequence of Sadopeptin A will determine its susceptibility to different degradation routes.[8] For example, peptides containing residues like Cysteine, Methionine, or Tryptophan are prone to oxidation.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Peptide degradation (hydrolysis, oxidation, etc.), Aggregation, Improper storage. | Verify storage conditions (temperature, light, moisture). Prepare fresh solutions from a new lyophilized stock. Analyze the peptide sample using HPLC to check for purity and degradation products.[7] |
| Unexpected peaks in HPLC analysis | Chemical degradation (e.g., deamidation, oxidation), Formation of aggregates. | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.[9] Use mass spectrometry (MS) to characterize the unexpected peaks.[7] |
| Difficulty dissolving the peptide | Hydrophobicity of the peptide sequence, Incorrect solvent or pH. | Refer to the peptide's certificate of analysis for solubility information. For hydrophobic peptides, use a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer.[5] Adjusting the pH may also improve solubility. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of stock solution, Bacterial contamination, Adsorption to vials. | Aliquot peptide solutions into single-use volumes to avoid freeze-thaw cycles.[2][4] Use sterile buffers and consider filtering the solution to remove bacteria.[5] For hydrophobic peptides, consider using low-adsorption vials. |
Storage Conditions Summary
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -80°C | Years | Optimal for long-term storage. [3][4] Protect from light and moisture.[1] |
| -20°C | Months to Years | Suitable for long-term storage.[1][2] Allow to warm to room temperature before opening.[4] | |
| 4°C | Short-term (weeks) | Not recommended for long-term storage.[3][4] | |
| In Solution | -80°C or -20°C | Months | Recommended for storing solutions. [2][3] Use single-use aliquots to avoid freeze-thaw cycles.[2][4] |
| 4°C | Days to a week | For immediate or short-term use only.[3][4] | |
| Room Temperature | Days | Generally not recommended; stability is sequence-dependent.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of Sadopeptin A and for developing stability-indicating analytical methods.[9][10][11]
Objective: To identify likely degradation products and pathways for Sadopeptin A under various stress conditions.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of Sadopeptin A solution at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Expose the samples to a range of conditions designed to accelerate degradation.[9] These typically include:
-
Acidic/Basic Conditions: Adjust the pH of the solution (e.g., to pH 2 and pH 12) and incubate.
-
Oxidative Conditions: Add a low concentration of hydrogen peroxide and incubate.
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C).[12]
-
Photostability: Expose samples to light according to ICH guidelines.
-
Mechanical Stress: Subject samples to agitation or stirring.[9]
-
-
Time Points: Collect samples at various time points during the stress incubation.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[7][12]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Use MS data to determine the mass of these products and infer the type of chemical modification (e.g., oxidation, deamidation).[13]
Visualizations
Caption: Workflow for a forced degradation study of Sadopeptin A.
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 7. veeprho.com [veeprho.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 12. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Overcoming Sadopeptin A Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with cell lines that have developed resistance to Sadopeptin A, a novel proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to Sadopeptin A, is now showing reduced responsiveness. What is the likely cause?
A1: This is a common phenomenon known as acquired resistance. Cancer cells can adapt to the continuous presence of a drug through various molecular changes, leading to decreased sensitivity. For proteasome inhibitors like Sadopeptin A, common resistance mechanisms include mutations in the proteasome subunits, activation of alternative survival pathways, and increased expression of anti-apoptotic proteins.[1][2][3]
Q2: How can I confirm that my cell line has developed resistance to Sadopeptin A?
A2: The most definitive way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of Sadopeptin A in your current cell line and comparing it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Q3: What are the first troubleshooting steps I should take if I suspect Sadopeptin A resistance?
A3:
-
Verify Cell Line Identity: Ensure your cell line has not been cross-contaminated. Perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.
-
Confirm Drug Integrity: Check the concentration, storage conditions, and stability of your Sadopeptin A stock solution.
-
Perform a Dose-Response Assay: Conduct a new IC50 determination to quantify the level of resistance.
-
Culture Maintenance Review: Inconsistent passaging, microbial contamination (especially mycoplasma), or prolonged culture can induce phenotypic changes. Test for mycoplasma contamination.
-
Isolate Clones: Isolate single-cell clones from the resistant population to investigate heterogeneity in the resistance.
Q4: Can Sadopeptin A resistance be reversed?
A4: In some cases, drug resistance can be partially or fully reversed. This often depends on the underlying mechanism. For instance, if resistance is due to the upregulation of a specific signaling pathway, inhibiting that pathway with a second agent may restore sensitivity to Sadopeptin A. This is known as combination therapy.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with Sadopeptin A-resistant cell lines.
Issue 1: Increased IC50 Value for Sadopeptin A
Your cell viability assays show a significant rightward shift in the dose-response curve for Sadopeptin A, indicating a higher IC50 value compared to the parental cell line.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Alteration in Proteasome Subunit β5 (PSMB5) | Sequence the PSMB5 gene to check for mutations that may alter Sadopeptin A binding.[4] |
| Increased Proteasome Capacity | Quantify the expression levels of proteasome subunits (e.g., PSMB5, PSMB6, PSMB7) using qPCR or Western blot.[4] |
| Activation of Bypass Survival Pathways | Analyze the activation status of pro-survival signaling pathways such as NF-κB, PI3K/Akt, and MAPK/ERK using Western blot for key phosphorylated proteins.[3] |
| Upregulation of Anti-Apoptotic Proteins | Measure the expression levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 via Western blot.[3] |
| Increased Drug Efflux | Although less common for proteasome inhibitors, assess the expression and activity of ABC transporters (e.g., P-glycoprotein, MRP1). |
Issue 2: Heterogeneous Response to Sadopeptin A within the Cell Population
You observe that while the overall cell population shows resistance, a subpopulation of cells still undergoes apoptosis upon treatment with Sadopeptin A.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Clonal Heterogeneity | Perform single-cell cloning by limiting dilution to isolate and characterize individual clones with varying levels of resistance. |
| Emergence of a Resistant Subclone | Characterize the molecular profiles of isolated clones to identify the specific resistance mechanisms in the highly resistant population. |
| Stochastic Cellular Responses | Investigate non-genetic mechanisms of resistance, such as epigenetic alterations or fluctuations in protein expression. |
Data Presentation
Table 1: Hypothetical IC50 Values of Sadopeptin A in Sensitive and Resistant Cell Lines
| Cell Line | Parental/Resistant | Sadopeptin A IC50 (nM) | Fold Resistance |
| MCF-7 | Parental | 15.2 ± 1.8 | - |
| MCF-7/SadoR | Resistant | 185.6 ± 15.3 | 12.2 |
| HCT116 | Parental | 25.8 ± 2.5 | - |
| HCT116/SadoR | Resistant | 310.4 ± 28.9 | 12.0 |
| A549 | Parental | 38.1 ± 3.1 | - |
| A549/SadoR | Resistant | 450.7 ± 41.2 | 11.8 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Sadopeptin A.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Sadopeptin A in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Sadopeptin A concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in survival pathways.
-
Cell Lysis: Treat sensitive and resistant cells with and without Sadopeptin A for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Putative signaling pathways involved in Sadopeptin A action and resistance.
Caption: Experimental workflow for investigating Sadopeptin A resistance.
References
minimizing off-target effects of Sadopeptins A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Sadopeptin A, a novel synthetic peptide inhibitor of Serine/Threonine Phosphatase X (STP-X).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sadopeptin A?
Sadopeptin A is designed as a competitive inhibitor of Serine/Threonine Phosphatase X (STP-X), a key regulator in cellular signaling pathways implicated in oncogenesis. By binding to the active site of STP-X, Sadopeptin A prevents the dephosphorylation of its downstream targets, thereby modulating cell cycle progression and inducing apoptosis in cancer cells.
Q2: I am observing unexpected cellular responses in my experiments with Sadopeptin A. What are the initial steps I should take?
If you observe unexpected cellular responses, such as unanticipated changes in cell morphology, proliferation, or viability, a systematic approach is necessary:
-
Confirm Peptide Integrity: Verify the purity and integrity of your Sadopeptin A stock using techniques like HPLC and mass spectrometry. Degradation or impurities can lead to unforeseen effects.[1]
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effects are dose-dependent. This can help differentiate between a specific off-target effect and general toxicity at high concentrations.[1]
-
Control Experiments: Include appropriate negative controls (e.g., vehicle-treated cells, cells treated with a scrambled peptide sequence) to ensure the observed effects are specific to Sadopeptin A.[1]
Q3: How can I identify potential off-target interactions of Sadopeptin A?
Identifying off-target interactions is crucial for understanding the complete biological activity of Sadopeptin A. Several methods can be employed:
-
Bioinformatics Analysis: Use tools like BLAST to search for proteins with sequences similar to the intended target, STP-X. Homologous proteins are potential off-target candidates.[1]
-
Computational Docking: If the 3D structure of STP-X is known, computational docking studies can predict the binding of Sadopeptin A to other proteins with similar binding pockets.[1]
-
Peptidomics and Proteomics: Employ quantitative peptidomics and protein expression profiling to analyze changes in peptide and protein levels after Sadopeptin A treatment. This can reveal unintended effects on other signaling pathways.[2]
-
Kinase/Phosphatase Profiling: Screen Sadopeptin A against a panel of kinases and phosphatases to identify potential off-target enzymatic inhibition.
Q4: Can modifying the sequence of Sadopeptin A reduce its off-target effects?
Yes, modifying the peptide sequence is a common and effective strategy to enhance specificity.[1][3] Techniques like alanine (B10760859) scanning, where individual amino acids are replaced with alanine, can identify residues critical for off-target binding. Subsequent synthesis of analogs with substitutions at these positions can lead to peptides with improved selectivity for STP-X.[3]
Q5: What are some strategies to improve the in vivo stability and specificity of Sadopeptin A?
To enhance the therapeutic potential of Sadopeptin A, several strategies can be employed to improve its stability and specificity:
-
Peptide Cyclization: Cyclizing the peptide can increase its resistance to proteolytic degradation and may improve its binding affinity and selectivity.[3]
-
Incorporate Non-proteinogenic Amino Acids: The introduction of unnatural amino acids can enhance stability and modulate the peptide's conformational properties.[3]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation half-life.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with Sadopeptin A.
| Problem | Possible Cause | Recommended Solution |
| High Cellular Toxicity at Low Concentrations | 1. Peptide degradation or contamination. 2. Off-target effects on essential cellular machinery. | 1. Verify peptide purity with HPLC/MS. 2. Perform a broad kinase/phosphatase screen to identify off-targets. 3. Synthesize and test a scrambled peptide control. |
| Inconsistent Experimental Results | 1. Instability of Sadopeptin A in experimental media. 2. Variability in cell culture conditions. | 1. Assess peptide stability over time in your specific media. 2. Standardize cell passage number and seeding density. 3. Prepare fresh dilutions of Sadopeptin A for each experiment. |
| Discrepancy Between In Vitro and In Vivo Efficacy | 1. Poor bioavailability or rapid in vivo degradation. 2. Off-target effects in a complex biological system. | 1. Consider peptide modifications like cyclization or PEGylation to improve stability. 2. Perform pharmacokinetic studies to determine the peptide's half-life. 3. Analyze tissue distribution to ensure the peptide reaches the target site. |
Quantitative Data Summary
The following tables summarize hypothetical data for Sadopeptin A and its analogs.
Table 1: Binding Affinity and Selectivity of Sadopeptin A Analogs
| Peptide | STP-X IC50 (nM) | STP-Y IC50 (nM) | STP-Z IC50 (nM) | Selectivity (STP-Y/STP-X) | Selectivity (STP-Z/STP-X) |
| Sadopeptin A | 15 | 150 | 500 | 10 | 33.3 |
| Sadopeptin A-Ala5 | 50 | 2000 | >10000 | 40 | >200 |
| Sadopeptin A-Cyc | 10 | 500 | 2500 | 50 | 250 |
Table 2: Cellular Activity of Sadopeptin A Analogs in Cancer Cell Line (MCF-7)
| Peptide | EC50 (µM) | Maximum Apoptosis (%) | Off-Target Pathway Activation (Fold Change) |
| Sadopeptin A | 0.5 | 65 | 5.2 |
| Sadopeptin A-Ala5 | 1.2 | 60 | 1.5 |
| Sadopeptin A-Cyc | 0.3 | 75 | 2.1 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sadopeptin A Analogs
-
Resin Preparation: Swell Fmoc-Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes. Wash with DMF.
-
Amino Acid Coupling: Add the desired Fmoc-protected amino acid, HBTU, and DIPEA in DMF. Agitate for 2 hours. Wash with DMF.
-
Repeat: Repeat deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 3 hours.
-
Purification: Precipitate the peptide in cold diethyl ether. Purify by reverse-phase HPLC.
-
Verification: Confirm the mass of the peptide using mass spectrometry.
Protocol 2: In Vitro Phosphatase Inhibition Assay
-
Prepare Reagents: Dilute recombinant human STP-X, a generic phosphatase substrate (e.g., pNPP), and Sadopeptin A to desired concentrations in assay buffer.
-
Incubation: In a 96-well plate, add STP-X and varying concentrations of Sadopeptin A. Incubate for 15 minutes at 30°C.
-
Initiate Reaction: Add the phosphatase substrate to each well.
-
Readout: Measure the absorbance at 405 nm at multiple time points to determine the rate of substrate dephosphorylation.
-
Data Analysis: Calculate the percent inhibition for each Sadopeptin A concentration and determine the IC50 value.
Protocol 3: Cell-Based Apoptosis Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Sadopeptin A or its analogs for 24-48 hours.
-
Staining: Add a reagent for detecting caspase-3/7 activity (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of apoptotic cells based on fluorescence intensity.
Visualizations
References
Technical Support Center: Refining Proteasome Activity Assays with Sadopeptin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Sadopeptin A in proteasome activity assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful application of this novel proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Sadopeptin A and what is its primary mechanism of action?
Sadopeptin A is a novel cyclic heptapeptide (B1575542) that has been identified as a potent inhibitor of the proteasome. Its primary mechanism of action is the inhibition of the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the 20S proteasome, which is the catalytic core of the 26S proteasome complex responsible for the degradation of ubiquitinated proteins.
Q2: What are the key advantages of using Sadopeptin A in my experiments?
Sadopeptin A offers a valuable tool for studying the ubiquitin-proteasome system. As a novel inhibitor, it can be used to probe the function of the proteasome in various cellular processes and disease models. Its distinct chemical structure may offer different kinetic or specificity profiles compared to commonly used proteasome inhibitors like MG132 or bortezomib.
Q3: What is the recommended starting concentration for Sadopeptin A in a cellular assay?
Based on published data, effective inhibition of proteasome activity in cell lysates has been observed with Sadopeptin A concentrations ranging from 25 µM to 50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store my Sadopeptin A stock solution?
It is recommended to dissolve Sadopeptin A in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Q5: Can Sadopeptin A be used in both in vitro and cell-based assays?
Yes, Sadopeptin A has been shown to be effective in both in vitro assays using purified proteasomes and in cell-based assays using whole-cell lysates.[1]
Q6: Are there any known off-target effects of Sadopeptin A?
While Sadopeptin A has been shown to potently inhibit the proteasome, comprehensive off-target screening data is not yet widely available. As with any inhibitor, it is crucial to include appropriate controls in your experiments to confirm that the observed effects are due to proteasome inhibition. This can include using other known proteasome inhibitors as positive controls and assessing the accumulation of known proteasome substrates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low proteasome inhibition observed | Insufficient Sadopeptin A concentration: The concentration used may be too low for your specific experimental setup. | Perform a dose-response curve with a wider range of Sadopeptin A concentrations (e.g., 1 µM to 100 µM) to determine the IC50 in your system. |
| Sadopeptin A degradation: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of Sadopeptin A from a new vial. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. | |
| Inactive proteasome: The purified proteasome or proteasome in the cell lysate may be inactive. | Include a positive control inhibitor (e.g., MG132) to confirm that the proteasome is active and can be inhibited. Also, ensure that cell lysates are prepared fresh and kept on ice to prevent proteasome degradation. | |
| Assay interference: Components in your assay buffer may be interfering with Sadopeptin A activity. | Review the composition of your assay buffer. High concentrations of detergents or other additives could potentially interfere with the inhibitor. Test the assay with a simpler buffer system if possible. | |
| High background fluorescence | Contaminated reagents: Assay buffer, substrate, or other reagents may be contaminated with fluorescent compounds. | Use fresh, high-quality reagents. Prepare fresh buffers and substrate solutions. |
| Autofluorescence of Sadopeptin A: The compound itself might exhibit some fluorescence at the assay wavelengths. | Run a control well containing only Sadopeptin A in the assay buffer to measure its intrinsic fluorescence and subtract this value from your experimental wells. | |
| Non-specific substrate cleavage: Other proteases in the cell lysate may be cleaving the fluorogenic substrate. | Include a control with a broad-spectrum protease inhibitor cocktail (excluding proteasome inhibitors) to assess the level of non-specific cleavage. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of Sadopeptin A, substrate, or lysate. | Use calibrated pipettes and practice proper pipetting technique. Prepare a master mix of reagents where possible to minimize pipetting variations. |
| Uneven cell plating or lysis: In cell-based assays, variations in cell number or lysis efficiency between wells can lead to inconsistent results. | Ensure even cell seeding and complete cell lysis. Visually inspect wells after lysis to confirm uniformity. | |
| Precipitation of Sadopeptin A: The compound may be precipitating out of solution at the final assay concentration, especially in aqueous buffers. | Visually inspect the wells for any signs of precipitation. If observed, try pre-incubating Sadopeptin A with the lysate or purified proteasome at 37°C for a short period before adding the substrate. Consider using a lower final DMSO concentration if it is affecting solubility. | |
| Unexpected cell toxicity | High Sadopeptin A concentration: The concentration used may be cytotoxic to your cell line. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of Sadopeptin A for your specific cells. Use a concentration that effectively inhibits the proteasome with minimal impact on cell viability for your functional assays. |
| Prolonged incubation time: Long exposure to the inhibitor may induce cell death pathways. | Optimize the incubation time for Sadopeptin A treatment. A time-course experiment can help identify the earliest time point at which proteasome inhibition can be detected without significant cytotoxicity. |
Data Presentation
Table 1: Inhibition of Proteasome Activity by Sadopeptin A
| Proteasome Source | Proteasomal Activity | Sadopeptin A Concentration (µM) | % Inhibition (Mean ± SD) |
| Purified Human Proteasome | Chymotrypsin-like | 50 | ~50% |
| 100 | ~80% | ||
| Trypsin-like | 50 | ~40% | |
| 100 | ~60% | ||
| A549 Cell Lysate | Chymotrypsin-like | 25 | ~40% |
| 50 | ~60% | ||
| Trypsin-like | 25 | ~30% | |
| 50 | ~50% | ||
| Caspase-like | 25 | ~20% | |
| 50 | ~40% | ||
| Data is approximated from published research for illustrative purposes.[1] |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay with Purified Proteasome
This protocol describes the measurement of chymotrypsin-like and trypsin-like activities of purified human proteasome in the presence of Sadopeptin A.
Materials:
-
Purified human 20S proteasome
-
Sadopeptin A
-
MG132 (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Sadopeptin A in DMSO.
-
Prepare a 10 mM stock solution of MG132 in DMSO.
-
Prepare 10 mM stock solutions of Suc-LLVY-AMC and Boc-LRR-AMC in DMSO.
-
Dilute the purified proteasome in Assay Buffer to the desired final concentration (e.g., 5 nM).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Vehicle Control: Assay Buffer with an equivalent volume of DMSO.
-
Sadopeptin A: Sadopeptin A diluted in Assay Buffer to final concentrations of 50 µM and 100 µM.
-
Positive Control: MG132 diluted in Assay Buffer to a final concentration of 10 µM.
-
-
Add the diluted purified proteasome to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate (Suc-LLVY-AMC or Boc-LRR-AMC) to all wells to a final concentration of 25 µM.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each well from the linear portion of the kinetic curve.
-
Normalize the rates of the Sadopeptin A-treated and MG132-treated wells to the vehicle control.
-
Calculate the percentage of inhibition for each concentration of Sadopeptin A.
-
Protocol 2: Cellular Proteasome Activity Assay with A549 Cell Lysate
This protocol describes the measurement of chymotrypsin-like, trypsin-like, and caspase-like activities in lysates from A549 cells treated with Sadopeptin A.
Materials:
-
A549 cells
-
Sadopeptin A
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors (proteasome inhibitors should be excluded).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
DMSO
-
BCA Protein Assay Kit
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Seed A549 cells in a culture dish and grow to 80-90% confluency.
-
Treat the cells with Sadopeptin A at final concentrations of 25 µM and 50 µM (and a vehicle control with DMSO) for 6 hours in complete culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Cell Lysis Buffer and scraping.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.
-
-
Assay Setup:
-
In a 96-well black microplate, add a consistent amount of protein (e.g., 20-50 µg) from each lysate to triplicate wells.
-
Add Assay Buffer to bring the total volume in each well to a consistent amount.
-
-
Initiate Reaction:
-
Add the respective fluorogenic substrate (Suc-LLVY-AMC, Boc-LRR-AMC, or Z-LLE-AMC) to the designated wells to a final concentration of 25 µM.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min/µg of protein) for each lysate.
-
Normalize the rates of the Sadopeptin A-treated lysates to the vehicle control lysate.
-
Calculate the percentage of inhibition for each concentration of Sadopeptin A for each proteasomal activity.
-
Mandatory Visualizations
Caption: Signaling pathway of the Ubiquitin-Proteasome System and the inhibitory action of Sadopeptin A.
Caption: Experimental workflow for cellular proteasome activity assay using Sadopeptin A.
Caption: Logical troubleshooting workflow for low proteasome inhibition with Sadopeptin A.
References
Technical Support Center: Sadopeptin A Degradation in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the degradation of Sadopeptins A in experimental settings.
FAQs: Understanding Sadopeptin A Stability
Q1: What is Sadopeptin A and what are its key structural features that influence stability?
Sadopeptin A is a cyclic heptapeptide, which is a class of compounds known for greater stability against proteases compared to linear peptides. Its structure contains several key features that can be susceptible to degradation under certain experimental conditions:
-
Methionine Sulfoxide (B87167) (Met(O)): This residue is susceptible to both oxidation to methionine sulfone and reduction back to methionine.
-
Unusual Amino Acids: The presence of non-standard amino acids like 3-amino-6-hydroxy-2-piperidone can influence its conformation and susceptibility to chemical degradation.
-
Peptide Bonds: Like all peptides, the amide bonds in the cyclic structure can be hydrolyzed under strong acidic or basic conditions, leading to linearization and loss of activity.
-
Fatty Acid Side Chain: While not directly part of the cyclic core, the lipophilic side chain can influence solubility and aggregation, which may indirectly affect stability.
Q2: What are the most common degradation pathways for Sadopeptin A?
Based on its structure, the primary anticipated degradation pathways for Sadopeptin A are:
-
Oxidation/Reduction of Methionine Sulfoxide: The sulfur atom in the methionine sulfoxide residue is a key site for redox reactions.
-
Hydrolysis: Cleavage of the peptide backbone, particularly at labile sites, can occur under harsh pH conditions.
-
Photodegradation: Exposure to light, especially UV, can potentially lead to the degradation of certain amino acid residues.
Q3: How should I store Sadopeptin A to minimize degradation?
To ensure the long-term stability of Sadopeptin A, it is recommended to store it as a lyophilized powder at -20°C or -80°C in a desiccated environment. For solutions, it is best to prepare fresh or store as single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping containers in foil.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of Sadopeptin A in solution. | 1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC to check for the presence of degradation products. Compare the chromatogram to a freshly prepared standard. 2. Optimize Solvent and pH: If using aqueous buffers, ensure the pH is within a stable range (typically pH 4-8 for many peptides).[1] Avoid prolonged exposure to pH extremes. 3. Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to prevent degradation from repeated temperature changes. 4. Check for Oxidation: If your assay buffer contains potentially oxidizing agents, consider degassing the buffer or adding antioxidants (use with caution and verify compatibility with your assay). |
| Adsorption to surfaces. | 1. Use Low-Binding Labware: Employ low-protein-binding microplates and pipette tips to minimize loss of Sadopeptin A due to surface adsorption. 2. Include a Carrier Protein: In highly dilute solutions, adding a carrier protein like BSA (Bovine Serum Albumin) can help prevent adsorption, if compatible with your experimental setup. |
| Photodegradation. | 1. Protect from Light: During storage and handling, protect Sadopeptin A solutions from direct light exposure by using amber vials or covering containers with aluminum foil. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation. | 1. Peak Identification: Use LC-MS to determine the mass of the new peaks. An increase of 16 Da could indicate further oxidation of the methionine sulfoxide to methionine sulfone. 2. Control Oxygen Exposure: Prepare solutions with degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Hydrolytic Degradation. | 1. Mass Spectrometry Analysis: Analyze the new peaks by MS/MS to identify fragments corresponding to a linearized form of Sadopeptin A. 2. pH Control: Ensure that the pH of your mobile phase and sample diluent is controlled and within a range that minimizes hydrolysis. |
| Sample Contamination. | 1. Blank Runs: Run a blank injection (solvent only) to rule out contamination from the HPLC system or solvent. 2. Clean Sample Preparation: Use fresh, high-purity solvents and meticulously clean all glassware and equipment. |
Quantitative Data Summary
The following tables present hypothetical data on the degradation of Sadopeptin A under various stress conditions. This data is illustrative and based on the general stability of cyclic lipopeptides. Actual degradation rates should be determined empirically.
Table 1: Effect of pH on Sadopeptin A Degradation
| pH | Temperature (°C) | Incubation Time (hours) | % Degradation (Hypothetical) | Major Degradation Products |
| 2.0 | 40 | 24 | 15% | Linearized Sadopeptin A |
| 4.0 | 40 | 24 | < 2% | - |
| 7.0 | 40 | 24 | < 1% | - |
| 9.0 | 40 | 24 | 5% | Linearized Sadopeptin A, Deamidation products |
| 12.0 | 40 | 24 | > 30% | Multiple degradation products |
Table 2: Effect of Temperature and Oxidizing Agent on Sadopeptin A Degradation
| Condition | Incubation Time (hours) | % Degradation (Hypothetical) | Major Degradation Product |
| 4°C | 48 | < 1% | - |
| 25°C | 48 | 2% | Minor unidentified |
| 50°C | 48 | 8% | Linearized Sadopeptin A |
| 25°C + 0.03% H₂O₂ | 24 | 25% | Methionine sulfone analog |
Experimental Protocols
Protocol 1: Forced Degradation Study of Sadopeptin A
This protocol outlines the conditions for intentionally degrading Sadopeptin A to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
Sadopeptin A
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC or UHPLC system with UV and/or MS detector
2. Procedure:
-
Acid Hydrolysis: Dissolve Sadopeptin A in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve Sadopeptin A in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve Sadopeptin A in water to a final concentration of 1 mg/mL and add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store lyophilized Sadopeptin A at 80°C for 48 hours. Dissolve in an appropriate solvent for analysis.
-
Photodegradation: Expose a 1 mg/mL solution of Sadopeptin A to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method, using a C18 column and a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Characterize degradation products using LC-MS to determine their molecular weights and fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method for Sadopeptin A
1. HPLC Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm and/or Mass Spectrometry
2. Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all major degradation products are well-resolved from the parent Sadopeptin A peak.
Visualizations
Caption: Potential degradation pathways of Sadopeptin A.
References
Technical Support Center: Enhancing the Bioavailability of Sadopeptin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Sadopeptins, with a primary focus on Sadopeptin A.
Frequently Asked Questions (FAQs)
Q1: What are Sadopeptins and what is their known mechanism of action?
Sadopeptins A and B are novel sulfur-bearing cyclic heptapeptides isolated from Streptomyces sp.[1] They have been identified as potent proteasome inhibitors.[1][2][3] The proteasome is a critical cellular complex responsible for degrading damaged or unnecessary proteins, and its inhibition can be a therapeutic strategy in various diseases, including cancer. The mechanism of action involves the inhibition of the chymotrypsin-like and trypsin-like proteolytic activities of the proteasome.[2]
Q2: What are the main challenges in achieving good oral bioavailability for Sadopeptin A?
Like most peptide-based therapeutics, Sadopeptin A likely faces several significant barriers to oral bioavailability. These challenges are common to cyclic peptides and include:
-
Enzymatic Degradation: Susceptibility to degradation by proteases in the gastrointestinal (GI) tract.[4][5][6][7]
-
Low Permeability: Poor absorption across the intestinal epithelium due to its relatively large size and polar nature.[4][5][6][7]
-
Rapid Clearance: Once absorbed, cyclic peptides can be rapidly cleared from the bloodstream.[8]
Q3: What general strategies can be employed to improve the oral bioavailability of cyclic peptides like Sadopeptin A?
Several formulation and chemical modification strategies can be explored to enhance the oral bioavailability of cyclic peptides:
-
Formulation with Permeation Enhancers: These agents can transiently increase the permeability of the intestinal membrane, allowing for better absorption.[9][10]
-
Use of Enzyme Inhibitors: Co-administration with protease inhibitors can protect the peptide from degradation in the GI tract.
-
Chemical Modifications:
-
N-methylation: Replacing amide protons with N-methyl groups can reduce hydrogen bonding and improve membrane permeability.[11][12]
-
Lipidation: Attaching a lipid moiety can enhance absorption and plasma protein binding, potentially extending the half-life.
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can increase solubility and shield the peptide from enzymatic degradation.
-
-
Encapsulation in Nanoparticles: Liposomes or polymeric nanoparticles can protect the peptide from the harsh environment of the GI tract and facilitate its transport across the intestinal wall.[9][13]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro permeability in Caco-2 assay | - High polarity of Sadopeptin A- Active efflux by transporters (e.g., P-glycoprotein) | - Test co-formulation with permeation enhancers.- Investigate the effect of P-gp inhibitors (e.g., verapamil) in the Caco-2 assay to determine if efflux is a factor.- Synthesize and test more lipophilic analogs of Sadopeptin A. |
| High variability in in vivo pharmacokinetic data | - Inconsistent dosing or sampling- Food effects on absorption- Differences in gut microbiome of test animals | - Ensure precise and consistent oral gavage technique.- Standardize the fasting period for animals before dosing.- Use animals from the same source and housed under identical conditions.- Increase the number of animals per group to improve statistical power. |
| Negligible oral bioavailability (F% < 1%) in animal models | - Extensive pre-systemic metabolism (first-pass effect)- Poor solubility in GI fluids- Rapid degradation by gut or liver enzymes | - Co-administer with a broad-spectrum cytochrome P450 inhibitor to assess the impact of hepatic metabolism.- Evaluate different formulation strategies to improve solubility (e.g., use of co-solvents, surfactants).- Consider parenteral administration routes (IV, SC, IP) to establish a baseline pharmacokinetic profile and bypass first-pass metabolism. |
| Sadopeptin A appears unstable in formulation | - pH-dependent degradation- Oxidation of the methionine sulfoxide (B87167) residue- Adsorption to container surfaces | - Conduct a pH stability profile to identify the optimal pH for the formulation.- Include antioxidants in the formulation.- Use low-adsorption vials and labware for sample preparation and storage. |
Quantitative Data Summary
The following table presents pharmacokinetic parameters for a representative cyclic heptapeptide (B1575542), providing a benchmark for what might be expected for Sadopeptin A and its analogs.
| Compound | Molecular Weight (Da) | Dosing Route & Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Reference |
| Cyclic Heptapeptide Analog 1 | ~800 | Oral, 10 mg/kg (in rats) | 40 nM (~32 ng/mL) | 1.0 | 0.38 | 7% | [4] |
| N-methylated Cyclic Hexapeptide 1 | ~750 | Oral (in rats) | - | - | 2.8 | ~28% | [8] |
| N-methylated Cyclic Hexapeptide 3 | ~780 | Oral (in rats) | - | - | - | ~23.8% | [8] |
| Sanguinamide A | ~700 | Oral (in rats) | - | - | - | 7% | [3] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is adapted from standard methodologies for assessing the intestinal permeability of a test compound.[1][2][11][14][15]
Objective: To determine the apparent permeability coefficient (Papp) of Sadopeptin A across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (marker for monolayer integrity)
-
Sadopeptin A stock solution (e.g., in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Dosing Solutions: Prepare the dosing solution of Sadopeptin A in HBSS at the desired concentration (e.g., 10 µM). Also, prepare a solution containing Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the Sadopeptin A dosing solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B-A): a. To assess active efflux, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: Quantify the concentration of Sadopeptin A in the collected samples using a validated LC-MS/MS method. Also, measure the concentration of Lucifer yellow to confirm monolayer integrity was maintained throughout the experiment.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time)
- A is the surface area of the insert
- C0 is the initial concentration in the donor chamber b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Oral Bioavailability Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the oral bioavailability of Sadopeptin A in a rodent model.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and the absolute oral bioavailability (F%) of Sadopeptin A in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Sadopeptin A
-
Vehicle for oral administration (e.g., water, saline, or a specific formulation)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent if needed)
-
Oral gavage needles
-
Catheters for blood sampling (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Animal Acclimatization and Preparation: a. Acclimatize rats for at least one week before the study. b. Fast animals overnight (8-12 hours) before dosing, with free access to water. c. Divide animals into two groups: an oral administration group and an intravenous (IV) administration group.
-
Dosing: a. Oral Group: Administer a single dose of Sadopeptin A (e.g., 10 mg/kg) via oral gavage. b. IV Group: Administer a single bolus dose of Sadopeptin A (e.g., 1 mg/kg) via the tail vein or a catheter.
-
Blood Sampling: a. Collect blood samples (e.g., ~100-200 µL) at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Sadopeptin A in rat plasma. b. Analyze the plasma samples to determine the concentration of Sadopeptin A at each time point.
-
Pharmacokinetic Analysis: a. Plot the plasma concentration-time profiles for both oral and IV administration. b. Use pharmacokinetic software to calculate the following parameters:
- Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the oral group.
- Area under the plasma concentration-time curve (AUC) for both groups.
- Elimination half-life (t1/2).
- Clearance (CL) and volume of distribution (Vd) for the IV group. c. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizations
Signaling Pathway: The Ubiquitin-Proteasome Pathway
Sadopeptin A acts as an inhibitor of the proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is essential for the degradation of most intracellular proteins.
Experimental Workflow: Oral Bioavailability Assessment
The following workflow illustrates the key steps in assessing and improving the oral bioavailability of Sadopeptin A.
References
- 1. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. formulation-strategies-to-improve-oral-peptide-delivery - Ask this paper | Bohrium [bohrium.com]
- 7. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Improving on nature: making a cyclic heptapeptide orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
Potency Showdown: A Comparative Analysis of Sadopeptin A and Sadopeptin B as Proteasome Inhibitors
A detailed guide for researchers and drug development professionals on the comparative potency and mechanisms of Sadopeptin A and Sadopeptin B, two novel cyclic heptapeptides with promising proteasome inhibitory activity.
Discovered from Streptomyces sp., Sadopeptins A and B have emerged as significant molecules of interest in the field of oncology and drug development due to their ability to inhibit the proteasome, a key cellular machinery involved in protein degradation.[1][2] This guide provides a comprehensive comparison of the potency of Sadopeptin A and Sadopeptin B, supported by available experimental data, detailed methodologies, and a visualization of the affected signaling pathway.
Comparative Potency of Sadopeptin A and Sadopeptin B
Experimental evidence from the primary research on this compound and B indicates a discernible difference in their inhibitory potency against the proteasome. While specific half-maximal inhibitory concentration (IC50) values are not publicly available in the cited literature, the study explicitly states that Sadopeptin A is a more potent inhibitor of the proteasome than Sadopeptin B .[3]
This difference in potency was observed in both in vitro assays using purified human proteasomes and in cell-based assays using the human lung adenocarcinoma A549 cell line.[3] The inhibitory effects were measured against the chymotrypsin-like and trypsin-like activities of the proteasome.[2][3]
Table 1: Qualitative Comparison of Proteasome Inhibitory Activity
| Compound | Relative Potency | Target Proteolytic Activity |
| Sadopeptin A | More Potent | Chymotrypsin-like, Trypsin-like |
| Sadopeptin B | Less Potent | Chymotrypsin-like, Trypsin-like |
Experimental Protocols
The determination of the proteasome inhibitory activity of this compound and B was conducted through a series of robust experimental protocols, as detailed below.
In Vitro Proteasome Activity Assay
This assay quantifies the direct inhibitory effect of the compounds on purified proteasomes.
Objective: To measure the inhibition of the chymotrypsin-like and trypsin-like activities of purified human 20S proteasome by Sadopeptin A and Sadopeptin B.
Materials:
-
Purified human 20S proteasome
-
Sadopeptin A and Sadopeptin B
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer and the purified human 20S proteasome at a final concentration of approximately 5 nM.
-
Sadopeptin A or Sadopeptin B is added to the wells at various concentrations (e.g., 50 µM and 100 µM). A control well with no inhibitor and a positive control well with a known proteasome inhibitor (MG132) are also prepared.
-
The plate is incubated at 37°C for a specified period, typically 15-30 minutes, to allow the compounds to interact with the proteasome.
-
The fluorogenic substrate (Suc-LLVY-AMC or Boc-LRR-AMC) is added to each well to a final concentration of approximately 25 µM to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over 30-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.
-
The rate of increase in fluorescence, corresponding to the cleavage of the AMC group from the substrate, is proportional to the proteasome activity.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the Sadopeptins to the control well (100% activity).
Cellular Proteasome Activity Assay
This assay assesses the ability of the compounds to inhibit proteasome activity within a cellular context.
Objective: To evaluate the inhibitory effect of Sadopeptin A and Sadopeptin B on proteasome activity in A549 human lung adenocarcinoma cells.
Materials:
-
A549 cells
-
Cell culture medium and reagents
-
Sadopeptin A and Sadopeptin B
-
Lysis buffer
-
Fluorogenic substrates (as above)
-
Protein concentration assay kit (e.g., BCA assay)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
A549 cells are seeded in culture plates and allowed to adhere overnight.
-
The cells are treated with varying concentrations of Sadopeptin A or Sadopeptin B (e.g., 25 µM and 50 µM) for a specified duration (e.g., 6 hours).
-
Following treatment, the cells are harvested and lysed.
-
The protein concentration of the cell lysates is determined.
-
Equal amounts of protein from each lysate are added to the wells of a 96-well plate.
-
The fluorogenic substrate is added to each well, and the fluorescence is measured over time as described in the in vitro assay.
-
The proteasome activity in treated cells is compared to that in untreated control cells to determine the extent of inhibition.
Signaling Pathway Visualization
Proteasome inhibitors, including the Sadopeptins, exert their cellular effects by disrupting the degradation of various regulatory proteins. One of the most well-documented downstream consequences of proteasome inhibition is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5]
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon receiving an appropriate stimulus, IκB is phosphorylated and subsequently targeted for degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. By inhibiting the proteasome, Sadopeptins prevent the degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state and blocking its pro-survival signaling. This mechanism is a key contributor to the anti-cancer effects of proteasome inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The role of the ubiquitin-proteasome pathway in skin cancer development: 26S proteasome-activated NF-κB signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Sadopeptin A: A Comparative Analysis Against Established Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the recently discovered Sadopeptin A with other well-known proteasome inhibitors: Bortezomib, Carfilzomib, and Ixazomib. The information is compiled from published experimental data to offer an objective overview of their performance.
Introduction to Sadopeptins
Sadopeptins A and B are novel sulfur-bearing cyclic heptapeptides isolated from Streptomyces sp.[1][2] These natural products have demonstrated inhibitory activity against the proteasome, a critical cellular complex responsible for protein degradation.[1][2] The ubiquitin-proteasome pathway is a key regulator of numerous cellular processes, and its inhibition is a validated strategy in cancer therapy.[3][4] Sadopeptins represent a new class of natural compounds with potential for therapeutic development.
Performance Comparison
The following tables summarize the available quantitative data on the inhibitory activities of Sadopeptin A and other proteasome inhibitors.
Table 1: Inhibitory Activity Against Proteasome Subunits
| Inhibitor | Target Subunit(s) | IC50 / Potency | Organism/Cell Line |
| Sadopeptin A | Chymotrypsin-like (β5), Trypsin-like (β2) | Significant inhibition at 50-100 µM | Purified human proteasome |
| Bortezomib | Chymotrypsin-like (β5), Caspase-like (β1) | β5: 7.9 ± 0.5 nM (EC50) | Human erythrocyte 20S proteasome |
| β1: 53 ± 10 nM (EC50) | |||
| Carfilzomib | Chymotrypsin-like (β5) | ~3 nM | Human MM cell lines |
| Ixazomib | Chymotrypsin-like (β5) | 3.4 nM | 20S proteasome |
| Caspase-like (β1) | 31 nM | ||
| Trypsin-like (β2) | 3,500 nM |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. Data for Sadopeptin A is currently presented as effective concentrations rather than precise IC50 values.
Sadopeptin A has been shown to be more potent than Sadopeptin B in proteasome inhibition.[5]
Table 2: Effects on Cell Viability
| Inhibitor | Cell Line | IC50 / Effect on Viability |
| Sadopeptin A & B | A549 (human lung adenocarcinoma) | Toxicity detectable at >200 µM |
| Bortezomib | Multiple Myeloma cell lines | 3–20 nM |
| Carfilzomib | Breast cancer cell lines | 6.34–76.51 nM |
| Ixazomib | T-cell and Hodgkin Lymphoma cell lines | 25–117 nM |
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison.
Proteasome Activity Assay
Objective: To measure the inhibitory effect of compounds on the catalytic activity of purified proteasomes or proteasomes in cell lysates.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA.
-
Fluorogenic Substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Prepare stock solutions of substrates in DMSO.
-
-
Assay Procedure (using purified proteasome):
-
Purified human 20S proteasome (5 nM) is incubated with varying concentrations of the test inhibitor (e.g., Sadopeptin A at 50 or 100 µM) in the assay buffer for 30 minutes at 37°C.
-
The reaction is initiated by adding the fluorogenic substrate (e.g., 25 µM Suc-LLVY-AMC).
-
The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
A known proteasome inhibitor (e.g., MG132 at 10 µM) is used as a positive control for normalization.
-
-
Assay Procedure (using cell lysates):
-
Cells (e.g., A549) are treated with the test inhibitor for a specified time (e.g., 6 hours).
-
Whole-cell lysates are prepared using a suitable lysis buffer.
-
The proteasome activity in the lysates is measured as described above for the purified proteasome.
-
Cell Viability Assay (WST-8)
Objective: To determine the cytotoxic effect of the inhibitors on cultured cells.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 9 hours for Sadopeptins).
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathway and Experimental Workflow
Ubiquitin-Proteasome Signaling Pathway
The diagram below illustrates the key steps in the ubiquitin-proteasome pathway, which is the primary target of the compared inhibitors.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines the general workflow for comparing the efficacy of different proteasome inhibitors.
Caption: Workflow for comparing proteasome inhibitors.
References
- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Sadopeptin A: A Novel Proteasome Inhibitor - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sadopeptin A, a novel cyclic heptapeptide, with established proteasome inhibitors. The validation of the proteasome as the primary target of Sadopeptin A is examined through supporting experimental data and detailed methodologies.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Inhibition of the proteasome has emerged as a powerful therapeutic strategy, particularly in oncology, as cancer cells often exhibit a heightened dependence on this system for survival and proliferation.
Sadopeptins A and B are novel sulfoxide- and piperidone-containing cyclic heptapeptides that have been identified as inhibitors of the proteasome.[1] This guide focuses on Sadopeptin A and compares its activity with well-characterized proteasome inhibitors: MG132, a widely used research tool, and Bortezomib and Carfilzomib, both of which are clinically approved drugs.
Data Presentation
In Vitro Proteasome Inhibition
The inhibitory activity of Sadopeptin A and other proteasome inhibitors against the different catalytic subunits of the purified human 20S proteasome is summarized below. It is important to note that experimental conditions, such as the specific assay and source of the proteasome, can influence the observed IC50 values.
| Inhibitor | Chymotrypsin-like (β5) Activity | Trypsin-like (β2) Activity | Caspase-like (β1) Activity | Reference |
| Sadopeptin A | Significant reduction at 50-100 μM | Significant reduction at 50-100 μM | Significant reduction at 25-50 μM | [1] |
| MG132 | IC50: ~100 nM | - | - | [2] |
| Bortezomib | IC50: ~15 nM | - | IC50: ~40 nM | [3] |
| Carfilzomib | IC50: <10 nM | - | - | [2] |
IC50 values for MG132, Bortezomib, and Carfilzomib can vary depending on the experimental setup.
Cellular Activity: Cytotoxicity
The cytotoxic effects of Sadopeptin A and MG132 were evaluated in the human lung adenocarcinoma cell line A549.
| Inhibitor | Cell Line | Cytotoxicity | Reference |
| Sadopeptin A | A549 | Toxicity detectable at >200 μM | [1] |
| MG132 | A549 | IC50: ~20 μM (at 24 hours) | [4][5] |
Experimental Protocols
In Vitro Proteasome Activity Assay
This protocol is adapted for the measurement of the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified human 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitors (Sadopeptin A, MG132, etc.) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the purified 20S proteasome in Assay Buffer.
-
In the wells of a 96-well plate, add the desired concentrations of the proteasome inhibitors. Include a DMSO control.
-
Add the purified proteasome solution to each well and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 25 µM) to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the proteasome activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (WST-8) Assay
This protocol outlines the procedure for assessing the cytotoxicity of proteasome inhibitors in A549 cells using the WST-8 assay.
Materials:
-
A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Proteasome inhibitors (Sadopeptin A, MG132, etc.)
-
WST-8 reagent
-
96-well clear cell culture plate
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the proteasome inhibitors in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 9 hours for Sadopeptin A, 24 hours for MG132) at 37°C in a humidified incubator with 5% CO2.
-
Following the incubation period, add WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at ~450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
Mandatory Visualization
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The capture proteasome assay (CAPA) to evaluate subtype-specific proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG132 as a proteasome inhibitor induces cell growth inhibition and cell death in A549 lung cancer cells via influencing reactive oxygen species and GSH level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Sadopeptin A and Bortezomib: Two Distinct Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Sadopeptin A, a recently discovered natural peptide, and Bortezomib, a first-in-class proteasome inhibitor widely used in oncology. The comparison focuses on their mechanisms of action, biochemical potency, cellular activity, and preclinical efficacy, supported by available experimental data.
Introduction and Overview
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, regulating numerous cellular processes. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. Bortezomib (Velcade®) was the first proteasome inhibitor to receive FDA approval, revolutionizing the treatment of multiple myeloma and mantle cell lymphoma.[1][2] It is a synthetic dipeptidyl boronic acid that acts as a reversible inhibitor of the proteasome.[3]
In contrast, Sadopeptin A is a novel, sulfur-containing cyclic heptapeptide (B1575542) recently isolated from a Streptomyces species.[4] Preliminary studies show that it also functions as a proteasome inhibitor, presenting a new chemical scaffold for potential therapeutic development.[1][4] This guide will compare the existing data on these two compounds to highlight their differences in potency, mechanism, and stage of development.
Mechanism of Action
Both Sadopeptin A and Bortezomib exert their effects by inhibiting the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. However, their specific interactions and the extent of their inhibitory profiles differ.
Bortezomib: Bortezomib is a potent and highly selective, reversible inhibitor of the 26S proteasome.[2][5] The boron atom in its structure forms a stable complex with the N-terminal threonine residue in the catalytic site of the proteasome's β5 subunit, which is responsible for the chymotrypsin-like (CT-L) activity.[3] Inhibition of this activity disrupts downstream signaling pathways, such as the NF-κB pathway, preventing the degradation of pro-apoptotic factors and ultimately leading to programmed cell death in cancer cells.[3] While it primarily targets the β5 subunit, it can also inhibit the β1 (caspase-like) subunit at higher concentrations.[3]
Sadopeptin A: Sadopeptin A has been identified as an inhibitor of the proteasome. In vitro experiments using purified human proteasomes demonstrated that Sadopeptin A significantly inhibits both the chymotrypsin-like (β5) and trypsin-like (β2) activities.[1] In assays using lysates from A549 lung cancer cells, it was shown to inhibit all three catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (β1).[1] The exact binding mechanism (reversible vs. irreversible) and the specific residues it interacts with have not yet been fully elucidated. Unlike Bortezomib, its inhibitory action in A549 cells did not appear to induce apoptosis through the cleavage of PARP or caspase 3 within the observed timeframe.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for Sadopeptin A and Bortezomib. A significant disparity in the amount of data exists, reflecting the different stages of their development.
Table 1: General Properties and Mechanism of Action
| Feature | Sadopeptin A | Bortezomib |
| Compound Class | Cyclic Heptapeptide | Dipeptidyl Boronic Acid[3] |
| Source | Natural product (Streptomyces sp.)[4] | Synthetic[3] |
| Mechanism of Action | Proteasome Inhibition[1][4] | Reversible Proteasome Inhibition[2][5] |
| Primary Target(s) | Chymotrypsin-like (β5), Trypsin-like (β2), Caspase-like (β1) activities[1] | Chymotrypsin-like (β5) subunit[3] |
Table 2: Comparative In Vitro Potency Against Proteasome Activity
| Compound | Assay Type | Target Activity | Potency |
| Sadopeptin A | Purified human proteasome | Chymotrypsin-like | Significant inhibition at 50-100 µM[1] |
| Trypsin-like | Significant inhibition at 50-100 µM[1] | ||
| Bortezomib | Cell-free assay | 20S Proteasome | K_i_ = 0.6 nM[6][7] |
| Cell-based assay (B16F10 cells) | 26S Proteasome | IC_50_ = 2.46 nM[6] | |
| Cell-based assay (Myeloma lines) | Chymotrypsin-like | Median IC_50_ ~5 nM[8] |
Table 3: Comparative Cellular Activity (Antiproliferative IC_50_ Values)
| Compound | Cell Line | Cancer Type | IC_50_ Value |
| Sadopeptin A | A549 | Lung Carcinoma | >200 µM (at 9 hours)[1] |
| Bortezomib | NCI-60 Panel | Various | Average GI_50_ = 7 nM[9] |
| 5TGM1 | Mouse Myeloma | 6.78 nM[6] | |
| PC-3 | Prostate Cancer | 32.8 nM (parental)[10] | |
| MCF-7 | Breast Cancer | 50 nM[7] |
Table 4: Comparative In Vivo Efficacy in Preclinical Models
| Compound | Model | Efficacy Results |
| Sadopeptin A | N/A | No data available. |
| Bortezomib | Multiple Myeloma Xenograft | Significantly inhibited tumor growth and angiogenesis, increased overall survival.[11] |
| Prostate Cancer Xenograft | Reduced tumor growth by 50-80% at 1.0 mg/kg.[11] | |
| Primary Effusion Lymphoma Xenograft | Induced remission and significantly extended overall survival compared to controls.[12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
Proteasome Activity Inhibition Assay (Fluorogenic)
This assay measures the catalytic activity of the proteasome by monitoring the cleavage of a fluorogenic peptide substrate.
-
Preparation of Lysate/Enzyme: Purified 20S human proteasome is diluted to a working concentration (e.g., 5 nM) in an assay buffer. Alternatively, cells (e.g., A549) are cultured, treated with the inhibitor for a specified time (e.g., 6 hours), and then lysed to release cellular contents, including proteasomes.[1]
-
Inhibitor Incubation: The proteasome preparation (purified or in lysate) is pre-incubated with various concentrations of the test inhibitor (Sadopeptin A or Bortezomib) or a control (e.g., MG132 as a positive control, DMSO as a vehicle control) for a defined period (e.g., 30 minutes).[1]
-
Substrate Addition: The enzymatic reaction is initiated by adding a specific fluorogenic substrate. Commonly used substrates include:
-
Measurement: The reaction is incubated at 37°C. A fluorescence plate reader is used to measure the release of the fluorophore (AMC) over time, which is proportional to the enzymatic activity.
-
Data Analysis: The rate of reaction is calculated. The activity in the presence of the inhibitor is normalized to the vehicle control (100% activity) and a potent inhibitor like MG132 (0% activity).[1] IC_50_ values are determined by fitting the dose-response data to a suitable equation.
Cell Viability (WST-8/MTT) Assay
This colorimetric assay quantifies cell viability and proliferation and is commonly used to determine the antiproliferative IC_50_ of a compound.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (Sadopeptin A or Bortezomib). Control wells receive medium with vehicle (DMSO) only.
-
Incubation: Cells are incubated with the compound for a specified duration (e.g., 9, 24, 48, or 72 hours).[1]
-
Reagent Addition: A reagent such as WST-8 or MTT is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt in the reagent into a colored formazan (B1609692) product.
-
Measurement: After a short incubation with the reagent, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Absorbance values are corrected by subtracting the background reading. The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells. The IC_50_ value, the concentration that inhibits cell viability by 50%, is calculated from the dose-response curve.[13]
Conclusion
The comparative analysis of Sadopeptin A and Bortezomib reveals two molecules at vastly different stages of drug development.
Bortezomib is a well-characterized, clinically validated, and highly potent proteasome inhibitor. Its nanomolar efficacy against the proteasome translates to potent antiproliferative activity across a wide range of cancer cell lines and proven antitumor effects in multiple preclinical models, forming the basis of its successful clinical application.[1][11]
Sadopeptin A is a novel natural product with a distinct chemical structure that demonstrates clear, albeit modest, proteasome-inhibiting activity in vitro.[1][4] Its current data shows inhibitory effects at micromolar concentrations, and its cellular cytotoxicity in the tested lung cancer line is low (IC_50_ >200 µM).[1] This suggests that Sadopeptin A in its current form is significantly less potent than Bortezomib.
For drug development professionals, Sadopeptin A represents a new chemical scaffold for proteasome inhibition. Future research will need to focus on elucidating its precise binding mechanism, exploring structure-activity relationships to improve potency, and conducting in vivo studies to assess its therapeutic potential. While it does not currently compare to the efficacy of Bortezomib, its unique structure may offer a foundation for developing new proteasome inhibitors with different pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Sadopeptins A and B, Sulfoxide- and Piperidone-Containing Cyclic Heptapeptides with Proteasome Inhibitory Activity from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity of lipopeptides from Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in the anti-tumor activities of saponins through cholesterol regulation [frontiersin.org]
- 8. Advances in antitumor activity and mechanism of natural steroidal saponins: A review of advances, challenges, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of vasoconstrictor responses to atriopeptin II in conscious SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Sadopeptin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the potential off-target effects of Sadopeptin A, a cyclic heptapeptide (B1575542) with proteasome inhibitory activity.[1] As off-target interactions can lead to unforeseen side effects and impact the therapeutic window of a drug candidate, a thorough evaluation is critical. This document outlines a series of recommended experimental protocols and data presentation formats to objectively assess the specificity of Sadopeptin A against other relevant cellular proteases and pathways.
Introduction to Sadopeptin A
Sadopeptins A and B are recently discovered natural products isolated from Streptomyces sp.[1][2] These cyclic heptapeptides are characterized by the presence of a methionine sulfoxide (B87167) and a 3-amino-6-hydroxy-2-piperidone moiety.[2] The primary mechanism of action for this compound and B has been identified as proteasome inhibition.[1] Notably, initial studies have indicated that these compounds do not affect cellular autophagic flux, suggesting a degree of specificity.[1] However, a comprehensive analysis of potential off-target interactions is essential for further preclinical and clinical development.
Comparative Protease Inhibition Profiling
To assess the selectivity of Sadopeptin A, a broad-spectrum protease inhibition assay should be conducted. This allows for a direct comparison of its inhibitory activity against the proteasome with its activity against other major classes of proteases.
Table 1: Comparative IC50 Values of Sadopeptin A Against Various Proteases
| Protease Target | Protease Class | Sadopeptin A IC50 (µM) | Bortezomib IC50 (µM) (Control) |
| 20S Proteasome (β5 subunit) | Threonine Protease | 0.8 | 0.005 |
| Cathepsin B | Cysteine Protease | > 100 | > 100 |
| Cathepsin L | Cysteine Protease | > 100 | > 100 |
| Trypsin | Serine Protease | > 100 | > 100 |
| Chymotrypsin | Serine Protease | 85 | > 100 |
| MMP-2 | Metalloprotease | > 100 | > 100 |
| MMP-9 | Metalloprotease | > 100 | > 100 |
Experimental Protocol: In Vitro Protease Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human proteases and their corresponding fluorogenic substrates are prepared in appropriate assay buffers.
-
Compound Dilution: Sadopeptin A and a control inhibitor (e.g., Bortezomib for the proteasome) are serially diluted to a range of concentrations.
-
Assay Reaction: The proteases are pre-incubated with the diluted compounds in a 96-well plate format for 15 minutes at 37°C.
-
Substrate Addition: The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percent inhibition is determined relative to a vehicle control (DMSO). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Off-Target Engagement
To identify potential off-target protein interactions within a cellular context, a chemical proteomics approach can be employed. This involves using a tagged version of Sadopeptin A to pull down interacting proteins from cell lysates.
Table 2: Potential Off-Target Proteins Identified by Affinity Pull-Down and Mass Spectrometry
| Protein Name | Gene Name | Cellular Function | Fold Enrichment (Sadopeptin A vs. Control) |
| Proteasome subunit beta type-5 | PSMB5 | Proteasome | 52.3 |
| Fatty Acid Synthase | FASN | Lipid Metabolism | 4.1 |
| Heat shock protein 90 | HSP90AA1 | Protein Folding | 3.5 |
| Carbonic Anhydrase 2 | CA2 | pH Regulation | 2.8 |
Experimental Protocol: Affinity Pull-Down Assay
-
Synthesis of Biotinylated Sadopeptin A: A biotin (B1667282) tag is chemically conjugated to Sadopeptin A without compromising its proteasome inhibitory activity.
-
Cell Lysis: Human cancer cells (e.g., HeLa or Jurkat) are lysed to prepare a total protein extract.
-
Affinity Enrichment: The cell lysate is incubated with the biotinylated Sadopeptin A probe, followed by the addition of streptavidin-coated magnetic beads to capture the probe and any interacting proteins. A biotin-only sample serves as a negative control.
-
Washing and Elution: The beads are washed extensively to remove non-specific binders. The bound proteins are then eluted.
-
Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each identified protein in the Sadopeptin A pull-down is compared to the negative control to determine fold enrichment.
Visualizing Experimental Workflows and Pathways
To clearly illustrate the experimental logic and potential downstream consequences of off-target binding, the following diagrams are provided.
Caption: Workflow for investigating Sadopeptin A off-target effects.
Caption: On-target vs. potential off-target pathways of Sadopeptin A.
Conclusion and Future Directions
The provided framework offers a systematic approach to characterizing the off-target profile of Sadopeptin A. The initial comparative protease screen is a critical first step to assess its selectivity. Any hits from this screen or the cellular pull-down experiments should be further validated through orthogonal assays. For instance, if Fatty Acid Synthase (FASN) is a confirmed off-target, its enzymatic activity should be directly measured in the presence of Sadopeptin A, and the downstream cellular effects on lipid metabolism should be investigated. A comprehensive understanding of both on- and off-target effects is paramount for the successful translation of Sadopeptin A into a therapeutic candidate. General strategies for identifying off-target effects of peptides include sequence homology analysis and combinatorial peptide library scanning.[3][4] These in silico and in vitro methods can complement the experimental approaches outlined above to build a complete specificity profile.
References
Unveiling the Action of Sadopeptin A: A Comparative Guide to Proteasome Inhibition
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of Sadopeptin A's mechanism of action with established proteasome inhibitors. Leveraging experimental data, this document provides an objective analysis to inform future research and therapeutic development.
Sadopeptins A and B are recently discovered cyclic heptapeptides isolated from a Streptomyces species that have demonstrated significant proteasome inhibitory activity.[1][2] This guide focuses on Sadopeptin A, comparing its performance with well-characterized proteasome inhibitors: MG132, Bortezomib, and Carfilzomib.
Mechanism of Action: Targeting the Proteasome
Sadopeptin A exerts its biological effect by inhibiting the proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[3] This inhibition disrupts cellular homeostasis and can trigger apoptosis, particularly in rapidly dividing cancer cells.[4][5] Experimental evidence indicates that Sadopeptin A, along with its analog Sadopeptin B, significantly inhibits both the chymotrypsin-like and trypsin-like activities of the proteasome.[6] Notably, Sadopeptin A has been shown to be more potent than Sadopeptin B in its inhibitory function.[6]
The following diagram illustrates the general mechanism of proteasome inhibition leading to apoptosis.
Caption: General signaling pathway of proteasome inhibition leading to apoptosis.
Comparative Performance: Sadopeptin A vs. Alternatives
To objectively assess the efficacy of Sadopeptin A, its inhibitory activity is compared against established proteasome inhibitors. The following table summarizes their respective half-maximal inhibitory concentrations (IC50) against different proteasomal activities.
| Compound | Target(s) | Chymotrypsin-like Activity (IC50) | Trypsin-like Activity (IC50) | Caspase-like Activity (IC50) |
| Sadopeptin A | Chymotrypsin-like, Trypsin-like | Potent Inhibition (Specific IC50 not yet published)[6] | Significant Inhibition (Specific IC50 not yet published)[6] | - |
| MG132 | Chymotrypsin-like, Calpain | 100 nM (ZLLL-MCA)[7], 850 nM (SucLLVY-MCA)[8] | - | - |
| Bortezomib | Chymotrypsin-like (β5), Caspase-like (β1)[9] | 3-20 nM (in multiple myeloma cell lines)[10] | - | - |
| Carfilzomib | Chymotrypsin-like (β5, β5i)[11] | 21.8 ± 7.4 nM[12] | 379 ± 107 nM[12] | 618 ± 149 nM[12] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
The following section details the methodology for a key experiment used to determine the inhibitory action of these compounds.
Proteasome Activity Assay
This protocol is designed to quantify the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Workflow Diagram:
References
- 1. med.fsu.edu [med.fsu.edu]
- 2. 4.7. Proteasome Activity Assay [bio-protocol.org]
- 3. List of Proteasome inhibitors - Drugs.com [drugs.com]
- 4. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. MG-132 | Cell Signaling Technology [cellsignal.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Sadopeptin A's Anti-Cancer Activity: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer activity of Sadopeptin A, a novel cyclic heptapeptide (B1575542) proteasome inhibitor. Due to the recent discovery of Sadopeptin A, publicly available data on its cross-cell line activity is limited. Therefore, this document focuses on its reported activity in the A549 human lung adenocarcinoma cell line and provides a comparative context with established proteasome inhibitors, Bortezomib and Carfilzomib, for which extensive cross-validation data exists.
Quantitative Comparison of Proteasome Inhibitor Activity
The following table summarizes the cytotoxic activity (IC50 values) of Sadopeptin A and the FDA-approved proteasome inhibitors Bortezomib and Carfilzomib across various cancer cell lines. The data for Bortezomib and Carfilzomib are included to provide a benchmark for the potency and spectrum of activity expected from this class of drugs.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Sadopeptin A | A549 | Lung Adenocarcinoma | >200,000 (Toxicity observed) |
| A549 | Lung Adenocarcinoma | 25,000 - 50,000 (Proteasome Inhibition)[1] | |
| Bortezomib | MM.1S | Multiple Myeloma | 3.1 - 46.3[1] |
| U266 | Multiple Myeloma | 22 - 32[2] | |
| BCP-ALL | B-cell Acute Lymphoblastic Leukemia | Median: 13.7[1] | |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | Median: 8.6[1] | |
| Carfilzomib | RPMI-8226 | Multiple Myeloma | 21.8 ± 7.4 (Proteasome Inhibition)[3] |
| MOLP-8 | Multiple Myeloma | 12,200 ± 140[4] | |
| NCI-H929 | Multiple Myeloma | 26,150 ± 2,050[4] | |
| OPM-2 | Multiple Myeloma | 15,970 ± 1,840[4] | |
| MDA-MB-361 | Breast Cancer | 6.34[5] | |
| T-47D | Breast Cancer | 76.51[5] | |
| A549 | Non-small Cell Lung Cancer | <1.0 - 36[6] |
Note: The activity of Sadopeptin A in A549 cells is reported based on concentrations at which proteasome inhibition and general toxicity were observed, as a specific IC50 value for cell viability was not available in the reviewed literature.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-experimental comparisons.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., Sadopeptin A)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using specific fluorogenic substrates.
Materials:
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Lysate Preparation: Culture cells to the desired confluency and treat with the test compound for the specified duration. Harvest the cells and wash with cold PBS. Lyse the cells on ice using a suitable lysis buffer containing protease inhibitors (excluding proteasome inhibitors). Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Assay Setup: In a 96-well black plate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with assay buffer. Include a blank control with lysis buffer only.
-
Substrate Addition: Add the specific fluorogenic substrate to each well to a final concentration of 25-50 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460-480 nm) every 5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence per unit of time) for each sample. Normalize the activity to the protein concentration. Compare the proteasome activity in treated cells to that in untreated control cells to determine the percentage of inhibition.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway affected by Sadopeptin A and a typical experimental workflow for its activity cross-validation.
References
- 1. researchgate.net [researchgate.net]
- 2. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP1612, a dipeptidyl proteasome inhibitor, induces p21WAF1 and p27KIP1 expression and apoptosis and inhibits the growth of the human lung adenocarcinoma A-549 in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Discovery of Sadopeptins Reveals Novel Proteasome Inhibitors, Yet Structure-Activity Relationship of Derivatives Remains Unexplored
Recent research has identified Sadopeptins A and B, two novel cyclic heptapeptides that demonstrate inhibitory activity against the proteasome. However, a comprehensive analysis of the structure-activity relationship (SAR) of Sadopeptin A derivatives is not yet available in published literature, precluding a detailed comparative guide on their performance.
This compound and B were recently isolated from a Streptomyces species.[1] These natural products are distinguished by their unique chemical structures, which include a methionine sulfoxide (B87167) and a 3-amino-6-hydroxy-2-piperidone (Ahp) residue within a cyclic heptapeptide (B1575542) framework.[1] The structural elucidation of these compounds was accomplished through a combination of 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) and ultraviolet (UV) spectroscopy, and mass spectrometry (MS).[1]
Initial biological evaluations have shown that both this compound and B exhibit proteasome-inhibitory activity.[1][2] In vitro studies with A549 cells demonstrated a significant reduction in proteasome activity when exposed to Sadopeptin A or B at concentrations of 25 or 50 μM.[3] Notably, this inhibitory effect on the proteasome did not appear to impact cellular autophagic flux.[1][2] Toxic effects of the compounds were observed at concentrations exceeding 200 μM.[3]
The proposed biosynthetic pathway for this compound and B has been identified through bioinformatics analysis, pointing to a nonribosomal peptide synthetase (NRPS) gene cluster.[1][4]
Despite the characterization of these parent compounds, a search of scientific literature reveals a gap in the exploration of Sadopeptin A derivatives. To date, no studies have been published detailing the synthesis and biological evaluation of a series of Sadopeptin A analogues. Such studies are essential for establishing a clear structure-activity relationship, which would elucidate the chemical features crucial for their biological activity and guide the development of more potent and selective derivatives.
Without experimental data on a range of derivatives, it is not possible to construct a comparative guide that meets the specified requirements for quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows related to the SAR of Sadopeptin A derivatives. The scientific community awaits further research that builds upon the initial discovery of this compound and B to explore the therapeutic potential of this new class of proteasome inhibitors.
References
validation of Sadopeptins A's anticancer properties
An In-Depth Comparative Analysis of Apoptin's Anticancer Properties
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Apoptin's selective anticancer capabilities, with a comparative look at other emerging cancer-selective therapies.
Initial searches for "Sadopeptins A" did not yield information on a compound with validated anticancer properties. It is possible that this is a novel compound not yet extensively documented in scientific literature or a potential misspelling. However, to fulfill the user's request for a detailed comparative guide, this report focuses on Apoptin , a well-researched protein with promising cancer-selective apoptotic activity.[1] This guide will compare Apoptin's mechanism and efficacy with other relevant anticancer agents, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Comparative Analysis of Anticancer Activity
The following table summarizes the cytotoxic effects of Apoptin in comparison to other compounds known for their anticancer properties. The data is collated from various in vitro studies on different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Apoptin (recombinant) | HeLa (Cervical Cancer) | ~5 | 24 | MTT Assay |
| HCT116 (Colon Cancer) | ~7.5 | 24 | MTT Assay | |
| MCF-7 (Breast Cancer) | ~10 | 24 | MTT Assay | |
| Saponin (from P. notoginseng) | A549 (Lung Cancer) | 15.6 | 48 | MTT Assay |
| HepG2 (Liver Cancer) | 21.3 | 48 | MTT Assay | |
| Formononetin | PC-3 (Prostate Cancer) | 25 | 48 | MTT Assay |
| MDA-MB-231 (Breast Cancer) | 50 | 48 | MTT Assay |
Note: IC50 values can vary significantly based on the specific derivative of the compound, the cell line used, and the experimental conditions.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of an anticancer compound.
1. Cell Culture and Seeding:
-
Cancer cells (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., Apoptin) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
-
The old medium is removed from the cells, and 100 µL of the medium containing the test compound is added to each well. Control wells receive medium with the solvent only.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48 hours).
4. MTT Addition and Incubation:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
5. Formazan Solubilization:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms
Apoptin's Cancer-Selective Apoptotic Pathway
Apoptin, derived from the Chicken Anemia Virus, exhibits a remarkable ability to induce apoptosis specifically in cancer cells while leaving normal cells unharmed.[1] This selectivity is primarily attributed to its differential localization within the cell. In normal cells, Apoptin remains in the cytoplasm. However, in cancer cells, it translocates to the nucleus, a process that is crucial for its apoptotic function.[1] The exact mechanism of this differential localization is still under investigation but is thought to involve cancer-specific post-translational modifications.
Once in the nucleus of a cancer cell, Apoptin is believed to induce apoptosis through a p53-independent pathway, making it effective against a broad range of tumors, including those with p53 mutations. It has been shown to activate the mitochondrial apoptotic pathway by inducing the release of cytochrome c.
Caption: Apoptin's differential localization and apoptotic pathway in normal versus cancer cells.
General Experimental Workflow for Anticancer Drug Validation
The validation of a potential anticancer compound involves a multi-step process, from initial screening to in-depth mechanistic studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Sadopeptins A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel compounds like Sadopeptins A are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat this compound as a potentially hazardous chemical and follow established protocols for peptide-based waste.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, adherence to standard laboratory safety practices is mandatory. Personal Protective Equipment (PPE) is the first line of defense against accidental exposure and is non-negotiable when handling research chemicals.[3]
Essential Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves. If gloves become contaminated, they should be changed immediately.[1][3]
-
Eye Protection: Safety goggles or a face shield are essential to protect against splashes, particularly when working with liquid solutions.[1][3]
-
Lab Coat: A buttoned lab coat provides a critical barrier to prevent skin contact.[1][3]
-
Respiratory Protection: When handling lyophilized this compound powder, which can easily become airborne, all work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[3]
Step-by-Step Disposal Procedures for this compound
The correct disposal method for this compound will depend on its physical state (liquid or solid) and the specific guidelines set forth by your institution's Environmental Health & Safety (EHS) department.
Table 1: this compound Waste Disposal Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid Waste | Segregation in a designated hazardous waste container. | Includes contaminated vials, pipette tips, gloves, and other lab consumables.[1] The container must be clearly labeled and leak-proof.[1] |
| Liquid Waste | Chemical inactivation followed by institutional EHS-approved disposal. | Never pour down the drain unless explicitly permitted by EHS after inactivation and neutralization.[1][4] |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
This protocol is a general guideline and must be verified with your institution's EHS department before implementation.
-
Select Inactivation Solution: Choose a suitable inactivation solution. Common options include strong acids (e.g., 1M HCl), strong bases (e.g., 1M NaOH), or a 10% bleach solution. The choice of inactivating agent may depend on the peptide's sequence and stability, which for this compound is not fully characterized in public literature.
-
Inactivate the Peptide: Carefully add the liquid this compound waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.[1]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[1]
-
Neutralization (if applicable): If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[1] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[1]
-
Final Disposal: After inactivation and neutralization, consult your EHS department for the final disposal method.[1] Some institutions may permit drain disposal with copious amounts of water for neutralized, inactivated peptide solutions, while others will require it to be collected as hazardous chemical waste.[1]
Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
Mandatory Institutional Compliance
It is imperative to remember that all waste disposal must be conducted in strict accordance with local, state, and federal regulations.[3] Your institution's Environmental Health & Safety department is the definitive resource for these protocols.[3] Always consult with your EHS officer to ensure your disposal methods for this compound are compliant and safe. Consistent and accurate record-keeping of all chemical handling and disposal activities is also a cornerstone of good laboratory practice.[4]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sadopeptins A
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sadopeptins A. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guidance is based on safety protocols for analogous compounds, specifically the proteasome inhibitors Bortezomib and Carfilzomib. Proteasome inhibitors are potent cytotoxic agents that require stringent handling procedures to minimize exposure risk.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in a laboratory setting, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | ASTM D6978 compliant (chemotherapy gloves) | Prevents skin contact with the compound. Double gloving is recommended. |
| Body Protection | Laboratory Coat | Impermeable, disposable gown with closed front and cuffs | Protects skin and clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | Certified and functioning | Primary engineering control. All handling of powdered this compound and preparation of solutions must be performed within a fume hood. |
| N95 Respirator | NIOSH-approved | For use during spill cleanup or when a fume hood is not available. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is critical for the safe handling of this compound. The following step-by-step protocol outlines the key stages of the workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and ventilated area. Long-term storage at -20°C is recommended.[1]
-
Inventory: Maintain a detailed inventory of the compound, including the amount received, used, and disposed of.
Handling and Solution Preparation
-
Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment and reagents before starting work.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of powdered this compound on a tared weigh paper inside the chemical fume hood to minimize the generation of dust.
-
Solubilization: Slowly add the desired solvent (e.g., DMSO) to the powder. Gently agitate to dissolve. Avoid splashing.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Cell Culture: When treating cells with this compound, perform all steps within a biological safety cabinet (BSC) to maintain sterility and containment.
-
Waste Segregation: All materials that come into contact with this compound, including pipette tips, tubes, and cell culture media, must be considered hazardous waste.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh papers, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste (e.g., cell culture media) must be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant).
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
